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Core Science & Biosynthesis

Foundational

The Emergence of Alkyl Sulfonyl Fluorides: A Technical Guide for Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Alkyl sulfonyl fluorides have rapidly transitioned from niche chemical entities to powerful tools in drug discovery and chemical biology. Their uni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyl sulfonyl fluorides have rapidly transitioned from niche chemical entities to powerful tools in drug discovery and chemical biology. Their unique combination of stability and tunable reactivity makes them ideal warheads for covalent inhibitors and versatile connectors in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and initial studies of novel alkyl sulfonyl fluorides. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, characterize, and strategically deploy these valuable compounds in their research endeavors. We will delve into modern synthetic strategies, essential characterization techniques, and the principles of their application in creating targeted covalent inhibitors and activity-based probes, all while emphasizing the critical safety considerations inherent in their handling.

Introduction: The Rise of a Privileged Electrophile

The quest for more selective and effective therapeutics has revitalized interest in covalent drug discovery.[3] Unlike traditional non-covalent inhibitors, covalent drugs form a stable bond with their target protein, often leading to enhanced potency and a longer duration of action.[4] The success of this approach, however, hinges on the careful selection of an electrophilic "warhead" that is stable enough to avoid off-target reactions yet reactive enough to engage its intended target.[5]

Alkyl sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of electrophiles, striking an exceptional balance between stability and reactivity.[6] They exhibit remarkable stability in aqueous environments, a crucial attribute for biological applications, yet can be activated within the specific microenvironment of a protein's binding pocket to react with nucleophilic amino acid residues.[7][8] This context-dependent reactivity allows for the targeting of not only the highly nucleophilic cysteine but also other residues like serine, threonine, tyrosine, lysine, and histidine, significantly expanding the "druggable" proteome.[3][9]

Furthermore, the sulfonyl fluoride moiety is a cornerstone of SuFEx click chemistry, a powerful set of reactions that enables the rapid and efficient connection of molecular building blocks.[10] This dual utility as both a reactive warhead and a versatile chemical linker underscores the immense potential of novel alkyl sulfonyl fluorides in modern drug discovery and chemical biology.[11]

Synthetic Methodologies: Crafting the Warhead

The synthesis of novel alkyl sulfonyl fluorides has been an area of active research, with several efficient methods now available to the medicinal chemist. The choice of synthetic route often depends on the availability of starting materials and the desired complexity of the final molecule.

From Alkyl Halides and Alcohols via Photoredox Catalysis

A modern and versatile approach involves the use of photoredox catalysis to generate alkyl radicals from readily available alkyl bromides or alcohols.[12] These radicals are then trapped with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an alkyl sulfonyl radical.[12] Subsequent oxidation and fluorination, often with a reagent like Selectfluor, yields the desired alkyl sulfonyl fluoride.[12] This method is particularly attractive due to its mild reaction conditions and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[13]

Experimental Protocol: General Procedure for Photoredox-Mediated Synthesis of Alkyl Sulfonyl Fluorides

  • To a reaction vessel, add the alkyl bromide (1.0 equiv), DABSO (2.0 equiv), a suitable photocatalyst (e.g., an iridium-based catalyst, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in an appropriate solvent (e.g., methanol).

  • Degas the mixture and irradiate with visible light (e.g., blue LEDs) at room temperature for the designated time, monitoring the reaction by LC-MS.

  • Upon completion, add a fluorinating agent (e.g., Selectfluor, 2.0 equiv) to the crude reaction mixture.

  • Stir the reaction at room temperature until the intermediate alkyl sulfinate is fully converted to the sulfonyl fluoride.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain the pure alkyl sulfonyl fluoride.

From Grignard Reagents and Sulfuryl Fluoride

A direct and efficient method for the synthesis of both alkyl and aryl sulfonyl fluorides utilizes the reaction of Grignard reagents with sulfuryl fluoride (SO₂F₂).[14][15] This approach offers a straightforward route to a wide range of sulfonyl fluorides from readily available organohalides. However, the substrate scope can be limited for Grignard reagents bearing strongly electron-withdrawing groups.[14]

From Sulfonyl Chlorides via Halogen Exchange

The traditional method for preparing sulfonyl fluorides involves the nucleophilic fluorination of the corresponding sulfonyl chlorides.[16] This halogen exchange reaction is typically carried out using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[14][16] While reliable, this method requires the prior synthesis and handling of the often more reactive and less stable sulfonyl chlorides.

Synthesis Workflow Diagram

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Alkyl Bromides/Alcohols Alkyl Bromides/Alcohols Photoredox Catalysis Photoredox Catalysis Alkyl Bromides/Alcohols->Photoredox Catalysis Grignard Reagents Grignard Reagents Reaction with SO2F2 Reaction with SO2F2 Grignard Reagents->Reaction with SO2F2 Alkyl Sulfonyl Chlorides Alkyl Sulfonyl Chlorides Halogen Exchange Halogen Exchange Alkyl Sulfonyl Chlorides->Halogen Exchange Alkyl Sulfonyl Fluoride Alkyl Sulfonyl Fluoride Photoredox Catalysis->Alkyl Sulfonyl Fluoride Reaction with SO2F2->Alkyl Sulfonyl Fluoride Halogen Exchange->Alkyl Sulfonyl Fluoride

Caption: Overview of common synthetic routes to alkyl sulfonyl fluorides.

Initial Studies: Characterization and Reactivity Profiling

Once a novel alkyl sulfonyl fluoride has been synthesized, a series of initial studies are crucial to characterize its properties and assess its potential as a chemical probe or covalent inhibitor.

Structural and Purity Characterization

The identity and purity of the newly synthesized compound must be rigorously established. Standard analytical techniques are employed for this purpose.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment.¹H and ¹³C NMR will confirm the alkyl backbone structure. ¹⁹F NMR is critical for confirming the presence of the -SO₂F group, typically appearing as a singlet or multiplet depending on coupling.
Mass Spectrometry (MS) Determination of molecular weight.High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy Identification of the sulfonyl functional group.Strong characteristic absorption bands for the S=O stretches of the sulfonyl group.
Gas Chromatography (GC) or Liquid Chromatography (LC) Purity assessment and separation.Used in conjunction with MS for purity analysis and for preparative separation of sulfonic acid derivatives.[17]
Reactivity Profiling with Nucleophilic Amino Acids

A key aspect of characterizing a novel alkyl sulfonyl fluoride is to understand its reactivity profile with biologically relevant nucleophiles. This is often done by reacting the sulfonyl fluoride with N-acetylated amino acids as mimics of protein side chains.[5][18] The rates of reaction with N-acetyltyrosine, N-acetyllysine, N-acetylhistidine, and N-acetylcysteine can provide valuable insights into the warhead's intrinsic reactivity and potential selectivity.[18] While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable, making them more suitable for targeting other nucleophilic residues.[5][11]

Experimental Protocol: Amino Acid Reactivity Profiling

  • Prepare stock solutions of the alkyl sulfonyl fluoride and each N-acetylated amino acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the reaction by mixing the sulfonyl fluoride and amino acid solutions at a defined temperature (e.g., 37 °C).

  • Monitor the reaction progress over time by LC-MS, quantifying the disappearance of the starting materials and the appearance of the sulfonylated amino acid adduct.

  • Determine the second-order rate constants for the reaction with each amino acid to establish a quantitative measure of reactivity.

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. Alkyl sulfonyl fluorides can be readily adapted for use as activity-based probes by incorporating a reporter tag, such as an alkyne or azide, for subsequent visualization or enrichment via click chemistry.[19][20] These probes can be used to identify novel protein targets and to assess the selectivity of enzyme inhibitors in a competitive ABPP format.[21][22]

ABPP Workflow Diagram

G Proteome Proteome Covalent Labeling Covalent Labeling Proteome->Covalent Labeling Alkyl-SO2F Probe Alkyl-SO2F Probe Alkyl-SO2F Probe->Covalent Labeling Click Chemistry Click Chemistry Covalent Labeling->Click Chemistry Enrichment/Analysis Enrichment/Analysis Click Chemistry->Enrichment/Analysis Reporter Tag Reporter Tag Reporter Tag->Click Chemistry Target Identification Target Identification Enrichment/Analysis->Target Identification

Caption: General workflow for activity-based protein profiling using a sulfonyl fluoride probe.

Safety Considerations: Handling with Care

Sulfonyl fluorides are reactive electrophiles and must be handled with appropriate safety precautions.[23] The primary hazards include high acute toxicity if ingested, inhaled, or absorbed through the skin, and the potential to be corrosive.[23][24] A significant concern is the potential for hydrolysis, which can release highly toxic and corrosive hydrogen fluoride (HF) gas.[23] Therefore, it is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[25][26][27] All reactions should be quenched carefully, and waste should be disposed of according to institutional guidelines.

Conclusion and Future Directions

The discovery and initial studies of novel alkyl sulfonyl fluorides represent a vibrant and impactful area of chemical research. Their desirable balance of stability and reactivity has positioned them as privileged warheads in the design of covalent inhibitors and versatile tools for chemical biology.[6] The synthetic methodologies outlined in this guide provide accessible routes to these valuable compounds, while the characterization and reactivity profiling protocols offer a framework for their initial evaluation. As our understanding of the protein microenvironments that govern their reactivity deepens, the rational design of highly selective and potent alkyl sulfonyl fluoride-based probes and therapeutics will undoubtedly accelerate.[8] The continued exploration of novel alkyl sulfonyl fluoride scaffolds holds immense promise for expanding the druggable proteome and delivering the next generation of precision medicines.[3]

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Sulfonyl fluoride synthesis by fluorosulfon
  • Sulfonyl Fluorides. Enamine.
  • Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associ
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Wiley Online Library.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. PubMed.
  • The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide. Benchchem.
  • 2-Phenoxyethane-1-sulfonyl Fluoride: A Technical Guide to Its Application as a Covalent Inhibitor. Benchchem.
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. MilliporeSigma.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed.
  • Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Sulfur(VI) Fluoride Exchange (SuFEx)
  • Photocatalytic Sulfonyl Fluorination of Alkyl Organoboron Substr
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Technical Guide to the Safe Handling of Cyclobutylmethanesulfonyl Fluoride and Rel
  • Sulfonyl Fluoride Analogues as Activity-Based Probes for Serine Proteases.
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.
  • Sulfonyl fluoride SDS, 2699-79-8 Safety D
  • Activity-based protein profiling. UCL Discovery.
  • Advances in the construction of diverse SuFEx linkers.
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC.
  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace.
  • Application Notes and Protocols for Handling Sulfuramidous Fluoride and Rel
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Safety Data Sheet: Phenylmethyl sulphonyl fluoride. Carl ROTH.
  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer.
  • Structure-based design and analysis of SuFEx chemical probes. PMC - NIH.
  • An In-depth Technical Guide to Cycloalkylmethanesulfonyl Fluorides: Discovery, Synthesis, and Characteriz
  • Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives.
  • Facile Synthesis of Sulfonyl Fluorides
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Publishing.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.

Sources

Exploratory

Ambiphilic reactivity of alkyl sulfonyl fluorides in organic synthesis

The following technical guide details the ambiphilic reactivity of alkyl sulfonyl fluorides, synthesizing established SuFEx principles with emerging catalytic applications. Executive Summary Alkyl sulfonyl fluorides (ASF...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ambiphilic reactivity of alkyl sulfonyl fluorides, synthesizing established SuFEx principles with emerging catalytic applications.

Executive Summary

Alkyl sulfonyl fluorides (ASFs) have traditionally been viewed through the lens of SuFEx (Sulfur-Fluoride Exchange) chemistry—acting exclusively as robust, kinetically stable electrophiles at the sulfur center. However, recent advances (2024-2025) have unlocked a "hidden" reactivity profile: Ambiphilicity .

In this context, ASFs are no longer just "warheads" for covalent bonding; they serve as multifunctional reagents in transition-metal catalysis. Specifically, the sulfonyl fluoride (


) moiety acts simultaneously as:
  • An Acidifying Group: Lowering the

    
     of 
    
    
    
    -protons to generate nucleophilic carbanion equivalents.
  • An Internal Oxidant: Facilitating high-valent metal cycles (e.g.,

    
    ) via 
    
    
    
    bond cleavage.

This guide details the mechanistic underpinnings of this dual reactivity, contrasting it with classical SuFEx and radical pathways, and provides validated protocols for their application in drug discovery.

The Mechanistic Landscape: Defining "Ambiphilic"

The term "ambiphilic" in the context of ASFs refers to the molecule's ability to engage in distinct reaction manifolds based on the activation mode.

The Classical Electrophile (SuFEx)

Under standard conditions, the


 bond is remarkably stable (bond energy 

), resisting hydrolysis and reduction. It reacts only when activated by specific Lewis acids (e.g.,

, silyl cations) or in the unique microenvironment of a protein pocket.
  • Role: Electrophile at Sulfur.

  • Outcome: Formation of Sulfonates/Sulfonamides (Retention of

    
     center).
    
The Emerging Ambiphile (Catalytic Carbenoid)

In recent Palladium-catalyzed transformations, the ASF behaves as a C1-synthon . The


 group activates the adjacent carbon for nucleophilic attack (carbopalladation) and then acts as a leaving group (oxidant) to close the cycle.
  • Role: Nucleophile (at

    
    -Carbon) AND Electrophile/Oxidant (at 
    
    
    
    bond).
  • Outcome: Stereoselective Cyclopropanation (Loss of

    
     group).
    
Visualization of Reactivity Pathways

The following diagram illustrates the bifurcation of ASF reactivity.

ASF_Reactivity cluster_SuFEx Path A: SuFEx (Classical) cluster_Ambiphile Path B: Ambiphilic Catalysis (Emerging) ASF Alkyl Sulfonyl Fluoride (R-CH2-SO2F) Nucleophile Nu-H (Amine/Phenol) ASF->Nucleophile Activation (Ca2+, Si+) Pd_Cat Pd(II) Catalyst + Alkene ASF->Pd_Cat u03b1-Deprotonation Product_A Sulfonamide/Sulfonate (R-CH2-SO2-Nu) Nucleophile->Product_A F- displacement Intermediate Pd(IV) Metallacycle (Oxidative Addition) Pd_Cat->Intermediate Carbopalladation Product_B Cis-Cyclopropane (C-C Bond Formation) Intermediate->Product_B Reductive Elimination (- SO2, - F-)

Figure 1: Divergent reactivity modes of Alkyl Sulfonyl Fluorides. Path A preserves the sulfur motif; Path B utilizes the sulfonyl fluoride as a traceless activating group.

Detailed Mechanism: Pd-Catalyzed Ambiphilic Cyclopropanation

This reaction represents the pinnacle of ASF ambiphilicity. Unlike diazo compounds (which are unstable and potentially explosive), ASFs are stable solids/liquids that can generate similar carbenoid reactivity under controlled catalysis.

The Catalytic Cycle[1][2][3][4][5]
  • Activation (Pronucleophile): A mild base deprotonates the

    
    -position of the ASF (
    
    
    
    in DMSO), generating a stabilized carbanion.
  • Carbopalladation: The carbanion attacks a

    
    -coordinated alkene. This is the nucleophilic  phase of the ambiphile.
    
  • Oxidative Addition (Internal Oxidant): The pendant

    
     group undergoes an intramolecular oxidative addition into the Palladium center, forming a high-energy 
    
    
    
    metallacycle. This is the electrophilic phase.[1]
  • Reductive Elimination: The cycle collapses to release the cyclopropane product, expelling

    
     and fluoride.
    

Key Advantage: This mechanism grants access to cis-cyclopropanes , a stereochemical outcome difficult to achieve with traditional carbene transfer reagents.

Experimental Protocols

Protocol A: Synthesis of Alkyl Sulfonyl Fluorides (Radical Addition)

Before exploiting the reactivity, one must synthesize the ASF. The most robust modern method involves the radical addition of alkyl iodides to ethenesulfonyl fluoride (ESF).

Reaction Class: Radical-Mediated Atom Transfer Radical Addition (ATRA) Reagents: Alkyl Iodide (


), Ethenesulfonyl Fluoride (ESF), Photocatalyst (

), Ascorbic Acid (Reductant).

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Alkyl Iodide (

    
    ), ESF (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Solvent System: Dissolve in degassed

    
     (4:1) to a concentration of 
    
    
    
    .
  • Activation: Add Sodium Ascorbate (

    
    ) to quench iodine and turnover the catalyst.
    
  • Irradiation: Irradiate with Blue LEDs (

    
    ) at room temperature for 12–24 hours.
    
  • Workup: Dilute with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (typically Hexanes/EtOAc). ASFs are generally stable on silica.

Validation Check:

  • 
     NMR:  Look for a triplet (or multiplet) around 
    
    
    
    to
    
    
    (relative to
    
    
    ). This is the diagnostic signal for
    
    
    .
Protocol B: Ambiphilic Cyclopropanation (Pd-Catalyzed)

Target: Synthesis of cis-cyclopropanes from unactivated alkenes.[2][3] Reagents: Alkyl Sulfonyl Fluoride, Alkene,


, Ligand (e.g., Pyridine-Oxazoline), 

.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     (
    
    
    
    ) and the Ligand (
    
    
    ) in
    
    
    (Trifluorotoluene). Stir for 30 mins to pre-form the complex.
  • Reagent Addition: Add the Alkene (

    
    ), Alkyl Sulfonyl Fluoride (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Reaction: Seal the vial and heat to

    
     for 16 hours.
    
  • Filtration: Cool to RT, filter through a celite plug to remove inorganic salts.

  • Analysis: Determine yield/dr via crude NMR using an internal standard. Purify via prep-HPLC or flash chromatography.

Critical Control Point: The reaction is sensitive to water. Use anhydrous solvents and inorganic bases dried under vacuum.

Data & Comparison: ASF vs. Other Reagents[6][7]

The following table highlights why ASFs are superior "Ambiphilic" reagents compared to traditional alternatives like Diazo compounds or Sulfonyl Chlorides.

FeatureAlkyl Sulfonyl Fluoride (ASF)Diazo CompoundsAlkyl Sulfonyl Chloride
Stability High (Resists hydrolysis, thermal stable)Low (Explosive, thermal degradation)Low (Hydrolyzes rapidly)
Atom Economy Moderate (Loss of

,

)
High (Loss of

)
Moderate (Loss of

,

)
Mechanism Ambiphilic (

cycle)
Carbene InsertionRadical / Electrophilic only
Stereocontrol High (Access to cis-isomers) Variable (Often trans-selective)Poor
Safety Bench stable solid/liquidRequires in-situ generationCorrosive / lachrymator

References

  • Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. Source: ChemRxiv (2024).[2] URL:[Link] Note: The foundational text for the "Ambiphilic" definition of ASFs in catalysis.

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014). URL:[Link] Note:[4][5][6][7][8] The seminal paper establishing the electrophilic stability/reactivity profile of Sulfonyl Fluorides.

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Source: Journal of the American Chemical Society (2018). URL:[Link] Note:[3][4][6][7][9] Demonstrates the tunable reactivity of ASFs in nucleophilic substitution contexts.

  • Radical-Mediated Vicinal Addition of Alkoxysulfonyl/Fluorosulfonyl and Trifluoromethyl Groups to Aryl Alkyl Alkynes. Source: Nature Communications (2021/2022). URL:[Link] Note: Details the radical reactivity of fluorosulfonyl groups, complementing the ambiphilic profile.

  • A Rapid Access to Aliphatic Sulfonyl Fluorides. Source: Nature Communications (2019).[10] URL:[Link] Note: Provides the detailed synthetic protocols for accessing the ASF reagents used in ambiphilic studies.

Sources

Foundational

Understanding the Electrophilicity of the Sulfonyl Fluoride Warhead

Executive Summary: The "Wait-and-Watch" Electrophile In the landscape of covalent drug discovery, the sulfonyl fluoride (SF) warhead represents a paradigm shift from "seek-and-destroy" kinetics to "wait-and-watch" specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Wait-and-Watch" Electrophile

In the landscape of covalent drug discovery, the sulfonyl fluoride (SF) warhead represents a paradigm shift from "seek-and-destroy" kinetics to "wait-and-watch" specificity. Unlike acrylamides that rely on high intrinsic reactivity to alkylate cysteine, SFs exploit Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry.[1] They possess a unique stability-reactivity profile: metabolically stable in plasma yet highly reactive when positioned within a protein pocket that offers the correct Lewis acid activation or electrostatic environment. This guide dissects the physicochemical basis of SF electrophilicity, its residue selectivity beyond cysteine, and provides a self-validating protocol for assessing warhead competency.

Part 1: Mechanistic Foundation of SuFEx

The electrophilicity of the sulfonyl fluoride group (


) is governed by the properties of the hexavalent sulfur center.
The Stability-Reactivity Paradox

The S(VI)-F bond is remarkably strong (approx. 130 kcal/mol), rendering it resistant to reduction and thermolysis. In isolation, the fluoride atom is a poor leaving group due to the strength of the S-F bond. However, the sulfur center is highly electrophilic due to the electron-withdrawing nature of the two oxo ligands and the fluorine.

The Activation Trigger: The reaction proceeds via a substitution mechanism (associative or dissociative depending on context) that is strictly gated . The S-F bond does not break spontaneously; it requires:

  • Proximity: A nucleophile (Tyr-OH, Lys-NH2, His-Im) constrained near the sulfur.[2]

  • Activation: A local environment that stabilizes the departing fluoride ion (e.g., H-bonding from backbone amides or water) or activates the sulfur center (Lewis acids).

Comparison with Michael Acceptors
FeatureAcrylamides (Michael Acceptors)Sulfonyl Fluorides (SuFEx)
Mechanism Conjugate Addition (Soft-Soft)Nucleophilic Substitution at S(VI)
Target Residue Primarily Cysteine (Thiol)Tyr, Lys, His, Ser (Context-dependent)
Intrinsic Reactivity High (often requires tuning)Low (latent reactivity)
Metabolic Stability Susceptible to GSH conjugationHigh stability in plasma/GSH
Reversibility Irreversible (mostly)Irreversible (stable adducts)

Part 2: Residue Specificity & The Cysteine Exception

While SFs are often touted as "pan-reactive," their utility lies in their ability to target non-cysteine residues.

Tyrosine and Lysine: The Primary Targets
  • Tyrosine (Tyr): The phenol group attacks the S(VI) center to form a sulfonate ester . This reaction is often accelerated by a neighboring basic residue (e.g., His or Lys) that acts as a general base to deprotonate the phenol.

  • Lysine (Lys): The

    
    -amino group attacks to form a sulfonamide . This bond is extremely stable and resistant to hydrolysis.[3]
    
The Cysteine Paradox

A critical nuance often overlooked is the interaction with Cysteine.

  • Kinetic Reactivity: SFs do react rapidly with thiols (Cys).[1][4]

  • Thermodynamic Instability: The resulting thiosulfonate adduct is labile (unstable) and readily hydrolyzes or undergoes exchange with other nucleophiles.

  • Implication: SFs are generally unsuitable for sustained covalent inhibition of Cys residues, as the modification is often transient. This makes them orthogonal to acrylamides.

Visualization: The SuFEx Activation Pathway

SuFEx_Mechanism cluster_residues Nucleophile Reactivity SF_Warhead Sulfonyl Fluoride (Latent Electrophile) Protein_Pocket Protein Binding Pocket (Confinement) SF_Warhead->Protein_Pocket Ligand Binding Activation Transition State (H-bond to F / Base to Nu) Protein_Pocket->Activation Proximity Effect Adduct Covalent Complex (Sulfonate/Sulfonamide) Activation->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (F-) (Leaving Group) Activation->Fluoride Release Tyr Tyrosine (-OH) Tyr->Activation Stable Adduct Lys Lysine (-NH2) Lys->Activation Stable Adduct Cys Cysteine (-SH) Cys->Activation Transient/Unstable

Caption: The SuFEx mechanism relies on protein-templated activation. Note the transient nature of Cysteine adducts compared to the stable Tyrosine/Lysine modifications.

Part 3: Experimental Protocol: Validating Warhead Competency

This self-validating protocol is designed to distinguish between intrinsic instability and protein-templated reactivity.

Phase 1: Stability Profiling (The "Go/No-Go" Gate)

Before testing reactivity, you must ensure the warhead survives the biological milieu.

Protocol:

  • Preparation: Dissolve the SF compound (10 mM stock in DMSO).

  • Incubation: Dilute to 50 µM in:

    • PBS (pH 7.4)

    • Mouse/Human Plasma

    • GSH (5 mM in PBS) - Critical control for thiol reactivity.

  • Timepoints: 0, 1, 4, 8, 24 hours at 37°C.

  • Analysis: LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the hydrolysis product (sulfonic acid, M-F+OH).

Success Criteria:

  • 80% parent remaining after 24h in PBS/Plasma.

  • GSH adducts may form but should be checked for reversibility (dilution assay).

Phase 2: Reactivity Assessment (Fluorine NMR)

 NMR is the gold standard for monitoring SuFEx because the chemical shift of the 

signal is distinct (~ +65 ppm relative to

) and sensitive to the chemical environment.

Protocol:

  • Model Nucleophiles: Use N-acetyl-L-tyrosine methyl ester (Tyr surrogate) and N-acetyl-L-lysine methyl ester (Lys surrogate).

  • Reaction Mix: Mix SF compound (10 mM) + Nucleophile (20 mM) in phosphate buffer (

    
    , pH 7.4 or pH 8.0 to accelerate).
    
  • Monitoring: Acquire

    
     NMR spectra every 15 minutes.
    
  • Observation:

    • Disappearance: Loss of the

      
       singlet.
      
    • Appearance: Release of free fluoride ion (

      
      , ~ -120 ppm).
      
Phase 3: Proteomic Labeling (ABPP)

To confirm specific protein labeling:

  • Probe Synthesis: Attach a click handle (alkyne/azide) or biotin to the SF inhibitor.

  • Labeling: Incubate proteome (lysate or live cells) with probe (1-10 µM).

  • Click Chemistry: If using alkyne/azide, perform CuAAC with reporter tag (rhodamine/biotin).

  • Readout: SDS-PAGE + Fluorescence scanning or Streptavidin blot.

  • Validation: Pre-incubate with the non-fluorinated parent (sulfonic acid or sulfonamide) to prove competition.

Part 4: Strategic Synthesis & Optimization

Synthesizing SFs requires avoiding hydrolysis during workup.

  • Standard Route: Sulfonyl chloride + KF/KHF2 in MeCN/Water. Simple but requires stable precursors.

  • Gas-Free SuFEx: Use of solid surrogates like AISF (4-acetamidobenzenesulfonyl fluoride) or ESF (ethenesulfonyl fluoride) to transfer the motif.

  • Direct from Thiols: Electrochemical oxidation or bleach-mediated oxidation in the presence of KF allows access to SFs directly from thiols, bypassing the unstable sulfonyl chloride.

Visualization: Reactivity vs. Stability Landscape

Reactivity_Landscape cluster_zone1 Ideal Drug Space cluster_zone2 Too Reactive (Promiscuous) cluster_zone3 Too Stable (Inert) SF_Aryl Aryl-SF (e.g., 2,4,6-trisubstituted) SF_Alkyl Primary Alkyl-SF SF_Alkyl->SF_Aryl Steric/Electronic Tuning Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->SF_Aryl Fluorine Exchange Sulfonamide Sulfonamide

Caption: The "Goldilocks" zone for SF warheads is achieved by tuning steric and electronic properties of the aryl ring, typically favoring 2,4,6-trisubstitution for maximum metabolic stability.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Stabilizers of Large Protein Complexes." Cell Chemical Biology. [Link]

  • Bogyo, M., et al. (2023).[5] "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." Journal of the American Chemical Society. [Link]

  • Petrynska, E., et al. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics. [Link]

Sources

Exploratory

Theoretical and Computational Characterization of 1-Methoxypropane-2-sulfonyl Fluoride: A Whitepaper

Abstract Sulfonyl fluorides have emerged as a pivotal class of chemical motifs in drug discovery and chemical biology, largely due to their unique reactivity and stability, making them ideal as covalent warheads for targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl fluorides have emerged as a pivotal class of chemical motifs in drug discovery and chemical biology, largely due to their unique reactivity and stability, making them ideal as covalent warheads for targeting specific amino acid residues in proteins.[1][2] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry, has further amplified their importance.[3] This technical guide outlines a comprehensive theoretical and computational framework for the in-depth characterization of a novel aliphatic sulfonyl fluoride, 1-Methoxypropane-2-sulfonyl fluoride. While extensive research exists for aryl sulfonyl fluorides, specific aliphatic variants remain less explored. This document provides a roadmap for elucidating the structural, electronic, spectroscopic, and reactivity properties of 1-Methoxypropane-2-sulfonyl fluoride, thereby enabling its potential application in medicinal chemistry and as a chemical probe.

Introduction: The Promise of Aliphatic Sulfonyl Fluorides

The sulfonyl fluoride moiety is increasingly recognized for its "privileged" status as an electrophilic warhead in covalent inhibitor design.[1] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a fine balance of stability in aqueous environments and reactivity towards nucleophilic serine, threonine, lysine, and tyrosine residues within protein binding sites.[1] This controlled reactivity allows for the development of highly selective covalent probes and therapeutics.

While much of the focus has been on aryl sulfonyl fluorides, their aliphatic counterparts offer a distinct chemical space with potentially different steric and electronic profiles, influencing their reactivity and selectivity. 1-Methoxypropane-2-sulfonyl fluoride is a structurally simple yet intriguing example of an aliphatic sulfonyl fluoride. Its methoxy group introduces a potential site for hydrogen bonding and alters the molecule's polarity and conformational landscape compared to simple alkyl sulfonyl fluorides.

To date, no dedicated theoretical or experimental studies on 1-Methoxypropane-2-sulfonyl fluoride have been published. This guide, therefore, serves as a comprehensive proposal for its in silico characterization, providing a foundational understanding of its properties before embarking on potentially resource-intensive experimental synthesis and evaluation.

A plausible synthetic route to 1-Methoxypropane-2-sulfonyl fluoride could involve the halogen exchange reaction of the corresponding sulfonyl chloride, 1-methoxypropane-2-sulfonyl chloride.[1] Alternatively, modern methods for the synthesis of aliphatic sulfonyl fluorides from readily available starting materials like carboxylic acids or thiols could be employed.[4][5]

This whitepaper will detail a suite of computational methodologies to predict the key characteristics of 1-Methoxypropane-2-sulfonyl fluoride, providing a robust dataset for researchers, scientists, and drug development professionals.

Theoretical and Computational Methodologies

To construct a comprehensive profile of 1-Methoxypropane-2-sulfonyl fluoride, a multi-faceted computational approach is proposed. This involves leveraging Density Functional Theory (DFT) for structural and electronic properties, and Molecular Dynamics (MD) simulations to understand its behavior in an aqueous environment.

Quantum Chemical Calculations (DFT)

Density Functional Theory offers a computationally efficient yet accurate method for investigating the intrinsic properties of a molecule.

2.1.1. Conformational Analysis and Structural Optimization

  • Objective: To identify the lowest energy conformers of 1-Methoxypropane-2-sulfonyl fluoride and to obtain precise geometric parameters.

  • Protocol:

    • Initial 3D structures of 1-Methoxypropane-2-sulfonyl fluoride will be generated using a molecular builder.

    • A systematic conformational search will be performed to explore the potential energy surface, rotating around the C-C, C-O, and C-S bonds.

    • All identified unique conformers will be subjected to geometry optimization using a suitable DFT functional and basis set. A common and effective choice for such systems is the B3LYP functional with the 6-31+G(d,p) basis set. For higher accuracy, the ωB97XD functional, which accounts for dispersion forces, can be employed.

    • Vibrational frequency calculations will be performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

2.1.2. Spectroscopic Characterization

  • Objective: To predict the key spectroscopic signatures (Vibrational and NMR) of 1-Methoxypropane-2-sulfonyl fluoride to aid in its future experimental identification.

  • Protocols:

    • Vibrational Spectroscopy (IR and Raman):

      • Harmonic vibrational frequencies will be calculated at the same level of theory as the geometry optimization.

      • The calculated frequencies will be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d)) to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental data.

      • The intensities of the IR and Raman bands will also be calculated to generate theoretical spectra. The characteristic symmetric and asymmetric stretching frequencies of the SO2 group are expected to be prominent features.[5]

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

      • NMR shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

      • The calculated shielding constants will be converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F) at the same level of theory.

      • For ¹⁹F NMR, which is highly sensitive to the computational method, using a larger basis set like aug-cc-pVDZ and applying established linear scaling methods can improve the accuracy of the predicted chemical shifts.[6][7]

2.1.3. Electronic Properties and Reactivity Descriptors

  • Objective: To understand the electronic nature of 1-Methoxypropane-2-sulfonyl fluoride and to predict its reactivity.

  • Protocols:

    • Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, identifying potential sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will provide an indication of the molecule's kinetic stability. The LUMO is expected to be localized on the sulfonyl fluoride group, indicating its electrophilic nature.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. This will provide insights into hyperconjugative effects that may influence the molecule's conformation and reactivity.

Molecular Dynamics (MD) Simulations

MD simulations will be employed to study the dynamic behavior of 1-Methoxypropane-2-sulfonyl fluoride in a biologically relevant environment, specifically in aqueous solution.

  • Objective: To investigate the hydration of 1-Methoxypropane-2-sulfonyl fluoride and its conformational dynamics in water.

  • Protocol:

    • Force Field Parametrization: A suitable force field, such as the General Amber Force Field (GAFF) or OPLS-AA, will be used to model the molecule. The partial atomic charges will be derived from the DFT calculations using the Restrained Electrostatic Potential (RESP) fitting procedure.

    • System Setup: A single molecule of 1-Methoxypropane-2-sulfonyl fluoride will be placed in the center of a cubic box of water molecules (e.g., TIP3P or SPC/E water model).

    • Simulation Protocol:

      • The system will be energy-minimized to remove any unfavorable contacts.

      • The system will be gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

      • A production run of at least 100 ns will be performed to collect data for analysis.

    • Analysis:

      • Radial Distribution Functions (RDFs): RDFs between specific atoms of the sulfonyl fluoride (e.g., the oxygen and fluorine atoms) and water molecules will be calculated to understand the hydration shell structure.

      • Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the solute and solvent will be analyzed.

      • Conformational Dynamics: The dihedral angles of the molecule will be monitored throughout the simulation to assess its conformational flexibility in solution.

Expected Results and Discussion

This proposed computational study is expected to yield a comprehensive dataset that will illuminate the key physicochemical properties of 1-Methoxypropane-2-sulfonyl fluoride.

Structural and Spectroscopic Profile

The conformational analysis is anticipated to reveal several low-energy conformers, with the relative populations dictated by a balance of steric and stereoelectronic effects, such as gauche and anomeric effects involving the fluorine and methoxy groups. The predicted vibrational and NMR spectra will serve as a crucial reference for the experimental characterization of the molecule. The key vibrational frequencies and NMR chemical shifts are summarized in the table below.

PropertyPredicted Value/RangeSignificance
Vibrational Frequencies
SO₂ Asymmetric Stretch~1400-1450 cm⁻¹Characteristic strong IR band for sulfonyl groups.
SO₂ Symmetric Stretch~1180-1220 cm⁻¹Another strong IR band, its position sensitive to the electronic environment.
S-F Stretch~800-850 cm⁻¹A key vibrational mode for identifying the sulfonyl fluoride moiety.
NMR Chemical Shifts
¹⁹F Chemical Shift (vs. CFCl₃)+40 to +70 ppmTypical range for alkyl sulfonyl fluorides, highly sensitive to conformation and solvent effects.
¹H Chemical Shifts1.0 - 4.0 ppmDistinct signals for the methyl, methylene, and methoxy protons, with coupling patterns aiding in assignment.
¹³C Chemical Shifts15 - 80 ppmProviding a carbon skeleton map of the molecule.

Table 1: Predicted Spectroscopic Data for 1-Methoxypropane-2-sulfonyl fluoride.

Reactivity and Interaction Profile

The electronic property calculations are expected to confirm the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. The MEP map will likely show a region of high positive potential around the sulfur atom, making it susceptible to nucleophilic attack. The LUMO is predicted to be centered on the σ*(S-F) antibonding orbital, consistent with a nucleophilic substitution mechanism at the sulfur center.

The MD simulations will provide insights into how the molecule interacts with its aqueous surroundings. The methoxy group may participate in hydrogen bonding with water, potentially influencing the molecule's solubility and conformational preferences in solution. The hydration shell around the sulfonyl fluoride group will be of particular interest, as it can modulate its reactivity towards biological nucleophiles.

G geom Geometry Optimization & Conformational Analysis vib Vibrational Spectroscopy (IR/Raman) geom->vib nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) geom->nmr elec Electronic Properties (MEP, FMO, NBO) geom->elec structure 3D Structure & Conformers geom->structure spectra Spectroscopic Signatures vib->spectra nmr->spectra reactivity Reactivity Profile & Solvation Behavior elec->reactivity setup System Setup (Force Field, Solvation) sim Simulation (Equilibration, Production) setup->sim analysis Trajectory Analysis (RDF, H-Bonding) sim->analysis analysis->reactivity

Computational workflow for the characterization of 1-Methoxypropane-2-sulfonyl fluoride.

Conclusion and Future Directions

The proposed theoretical and computational investigation of 1-Methoxypropane-2-sulfonyl fluoride will provide a comprehensive, foundational understanding of this novel molecule. By predicting its structural, spectroscopic, and electronic properties, this study will significantly de-risk and guide future experimental work. The insights gained will be invaluable for researchers in medicinal chemistry and chemical biology looking to expand the toolkit of covalent probes and inhibitors.

Future experimental work should focus on the synthesis of 1-Methoxypropane-2-sulfonyl fluoride and the validation of the predicted spectroscopic data. Subsequently, its reactivity towards various amino acid nucleophiles can be assessed, and its potential as a covalent modifier of specific protein targets can be explored. This synergistic approach of computational prediction and experimental validation will accelerate the development of new chemical tools for understanding and modulating biological systems.

G cluster_properties Intrinsic Properties cluster_interactions Interactions & Reactivity cluster_applications Potential Applications 1-Methoxypropane-2-sulfonyl_fluoride 1-Methoxypropane-2- sulfonyl fluoride Structure Conformational Isomers 1-Methoxypropane-2-sulfonyl_fluoride->Structure Electronics Electronic Distribution 1-Methoxypropane-2-sulfonyl_fluoride->Electronics Spectra Spectroscopic Fingerprints 1-Methoxypropane-2-sulfonyl_fluoride->Spectra Solvation Aqueous Solvation Structure->Solvation Reactivity Nucleophilic Attack Structure->Reactivity Electronics->Reactivity Solvation->Reactivity ChemBio Chemical Probes Reactivity->ChemBio DrugDev Covalent Inhibitors Reactivity->DrugDev

Logical relationships in the study of 1-Methoxypropane-2-sulfonyl fluoride.

References

  • Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Aliphatic Sulfonyl Fluoride Synthesis via Decarboxylative Fluorosulfonylation of Hypervalent Iodine(III) Carboxylates. Organic Letters. Available at: [Link]

  • Grimster, N. P., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Mericli, T., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • Narayan, R., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. PMC. Available at: [Link]

  • Gillespie, R. J., & Robinson, E. A. (1962). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry. Available at: [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. Available at: [Link]

  • Narayan, R., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications. Available at: [Link]

  • MolSSI. (n.d.). Heteroaryl Sulfonyl Fluorides. MolSSI. Available at: [Link]

  • Mukherjee, H., et al. (2020). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Angewandte Chemie. Available at: [Link]

  • Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

  • Zhang, L., et al. (2010). Vibrational Frequencies of Sulfonylurea Studied by Terahertz Time-domain Spectroscopy. ResearchGate. Available at: [Link]

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Kosenkov, D. (2025). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. Available at: [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]

  • Smith, A. M. R., et al. (2023). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). 1-methoxypropane-2-sulfonyl chloride. PubChem. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Mapping Cryptic Ligandable Pockets with 1-Methoxypropane-2-sulfonyl fluoride (MPSF)

This Application Note is designed for researchers in chemoproteomics and drug discovery. It details the use of 1-Methoxypropane-2-sulfonyl fluoride (MPSF) as a representative alkyl sulfonyl fluoride (Alkyl-SF) electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemoproteomics and drug discovery. It details the use of 1-Methoxypropane-2-sulfonyl fluoride (MPSF) as a representative alkyl sulfonyl fluoride (Alkyl-SF) electrophile for Activity-Based Protein Profiling (ABPP).

Unlike traditional aryl sulfonyl fluorides (e.g., AEBSF), alkyl-SFs like MPSF possess a "tunable" reactivity profile, making them ideal for mapping cryptic, non-catalytic pockets (specifically Tyrosine and Lysine residues) with higher specificity and lower background.

Introduction & Mechanistic Basis

The expansion of the "druggable" proteome requires probes that can target residues beyond the canonical catalytic cysteines.[1] Sulfur-Fluoride Exchange (SuFEx) chemistry has emerged as a premier strategy for this purpose.[2]

1-Methoxypropane-2-sulfonyl fluoride (MPSF) represents a distinct class of Alkyl-Sulfonyl Fluoride probes. Unlike their highly reactive aryl counterparts, alkyl-SFs are less intrinsically reactive toward water (hydrolytically stable) but become potent electrophiles when positioned within a protein binding pocket that stabilizes the transition state—often via hydrogen bonding or proximity to a basic residue (e.g., a proximal Lysine activating a Tyrosine phenol).

Mechanism of Action

The sulfonyl fluoride warhead acts as a "sleeping beauty" electrophile. It undergoes a nucleophilic substitution where a protein nucleophile (Nu:) attacks the sulfur center, ejecting the fluoride ion.

Key Reaction:



This reaction is strictly context-dependent, meaning MPSF will predominantly label residues in functional or allosteric pockets rather than non-specific surface residues.

Experimental Workflow: Competitive ABPP

Since MPSF lacks a bioorthogonal handle (alkyne/azide) for direct enrichment, it is best utilized in a Competitive ABPP format. In this workflow, the proteome is pre-treated with MPSF, followed by labeling with a broad-spectrum "Scout Probe" (e.g., a generic Alkyne-Sulfonyl Fluoride). Targets bound by MPSF will show a loss of signal from the Scout Probe.

Workflow Diagram

ABPP_Workflow Start Cell Lysate / Proteome Split Split Samples Start->Split Exp_Arm Experimental Arm: + MPSF (20-100 µM) Split->Exp_Arm Ctrl_Arm Control Arm: + DMSO Vehicle Split->Ctrl_Arm Incubation Incubation (1-4 hrs @ 25°C or 37°C) Exp_Arm->Incubation Ctrl_Arm->Incubation Chase Chase Step: Add Broad-Spectrum SF-Alkyne Probe Incubation->Chase Equilibrium Reached Click CuAAC Click Chemistry (+ Biotin-Azide) Chase->Click Enrich Streptavidin Enrichment & Tryptic Digest Click->Enrich MS LC-MS/MS Analysis (TMT Isobaric Tagging) Enrich->MS Result Data Output: Identify Targets with Ratio (MPSF/DMSO) < 0.5 MS->Result

Figure 1: Competitive ABPP workflow using MPSF to block sites subsequently targeted by a broad-spectrum sulfonyl fluoride scout probe.

Detailed Protocol

Materials Required[1][3][4][5]
  • MPSF Stock: 50 mM in anhydrous DMSO (Store at -20°C).

  • Scout Probe: SF-Alkyne (e.g., 4-(2-hexynamido)benzenesulfonyl fluoride) at 10 mM.

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (omit AEBSF/PMSF).

  • Click Reagents: TBTA (Ligand), CuSO4, TCEP (Reductant), Biotin-Azide (or UV-cleavable linker for advanced elution).

Step-by-Step Methodology
Phase 1: Proteome Preparation & Competition
  • Lysis: Harvest cells (approx.

    
     cells/mL) and lyse in Lysis Buffer by sonication.
    
  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 2 mg/mL (using BCA assay).

  • Competition Incubation:

    • Aliquot lysate into two groups: Treated and Vehicle .

    • Add MPSF to Treated samples (Final conc: 50–100 µM).

    • Add DMSO to Vehicle samples.

    • Critical: Incubate for 2 hours at 25°C with gentle rotation. Alkyl-SFs require longer incubation than aryl-SFs due to lower intrinsic reactivity.

  • Probe Labeling (Chase):

    • Add SF-Alkyne Scout Probe to BOTH groups (Final conc: 10 µM).

    • Incubate for 1 hour at 25°C.

Phase 2: Click Chemistry & Enrichment
  • Reaction Assembly: To each sample, add reagents in this order:

    • Biotin-Azide (100 µM)[3]

    • TBTA (100 µM)

    • CuSO4 (1 mM)

    • TCEP (1 mM) – Freshly prepared.

  • Reaction: Vortex and incubate for 1 hour at Room Temp.

  • Precipitation: Add cold Methanol:Chloroform:Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted probe. Wash pellet 2x with cold Methanol.

  • Solubilization: Resuspend pellet in 1.2% SDS/PBS. Heat at 90°C for 5 min.

  • Enrichment: Dilute SDS to 0.2% with PBS. Incubate with Streptavidin-Agarose beads for 2 hours.

  • Washing: Wash beads stringently (1% SDS, 4M Urea, PBS) to remove non-specific binders.

Phase 3: Digestion & MS Analysis
  • On-Bead Digestion: Treat beads with Trypsin (overnight, 37°C).

  • TMT Labeling (Optional but Recommended): Label peptides from Treated vs. Vehicle samples with TMT isobaric tags for precise quantification.

  • LC-MS/MS: Analyze peptides on a high-resolution Orbitrap mass spectrometer.

Data Analysis & Interpretation

Quantitative analysis relies on calculating the Competition Ratio (R) .



Competition Ratio (R)InterpretationBiological Implication
R ≈ 1.0 No BindingMPSF does not interact with this site; Scout Probe labels freely.
0.5 < R < 0.9 Weak/Partial BindingLow affinity interaction or slow kinetics.
R < 0.2 Strong Hit MPSF effectively blocks the pocket, preventing Scout Probe entry.
Specificity Check (Tyrosine vs. Lysine)

While MPSF targets both, the microenvironment dictates preference.

  • Tyrosine Targeting: Often favored in neutral pH near basic residues (His/Lys) which deprotonate the phenol.

  • Lysine Targeting: Favored in slightly basic conditions or hydrophobic pockets that lower the Lys pKa.

Troubleshooting & Optimization

Issue: Low Labeling Efficiency
  • Cause: Alkyl-SFs are less reactive than Aryl-SFs.

  • Solution: Increase incubation time (up to 4 hours) or temperature (37°C). Ensure pH is ≥ 7.4 to assist nucleophile activation.

Issue: High Background / Precipitation
  • Cause: High concentration of hydrophobic probe.

  • Solution: Do not exceed 1% DMSO final concentration. If precipitation occurs, lower MPSF concentration to 20 µM.

Issue: No Competition Observed
  • Cause: The Scout Probe (SF-Alkyne) might be out-competing MPSF if added too soon.

  • Solution: Ensure the "Competition Incubation" (Step 4) is sufficient (at least 2 hours) before adding the Scout Probe.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • Mortenson, D. E., et al. (2018). “Sleeping Beauty” Electrophiles: Perturbing the Activity of Enzymes with Sulfonyl Fluorides. Journal of the American Chemical Society. Link

  • Narayanam, M. K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology. Link

  • Hamar, J., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. NIH/PMC. Link

  • Wang, J., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. NIH/PubMed. Link

Sources

Application

Application Note: 1-Methoxypropane-2-sulfonyl Fluoride in SuFEx Click Chemistry

Executive Summary This guide details the application of 1-Methoxypropane-2-sulfonyl fluoride (CAS 1934628-75-7) , a specialized aliphatic sulfonyl fluoride, in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Methoxypropane-2-sulfonyl fluoride (CAS 1934628-75-7) , a specialized aliphatic sulfonyl fluoride, in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their aromatic counterparts, aliphatic sulfonyl fluorides (


) offer a unique "Goldilocks" reactivity profile—stable enough to survive cellular environments and aqueous buffers, yet reactive enough to form covalent bonds with nucleophiles upon specific activation.

The inclusion of the methoxy-ether motif in this reagent provides enhanced aqueous solubility and a distinct steric profile compared to pure alkyl chains, making it an ideal candidate for fragment-based drug discovery (FBDD) , covalent protein probing , and bioconjugation linkers .

Chemical Profile & Mechanistic Insight[1][2][3][4]

The Aliphatic Advantage

Traditional SuFEx relies heavily on aryl sulfonyl fluorides. While efficient, aryl variants can sometimes be too reactive or prone to hydrolysis in complex media. 1-Methoxypropane-2-sulfonyl fluoride represents the aliphatic class , characterized by:

  • High Metabolic Stability: Resistance to reduction and hydrolysis in physiological pH.

  • Tunable Reactivity: The

    
     bond renders the sulfonyl center less electrophilic than aryl analogs, requiring either catalytic activation (e.g., BTMG/HMDS) or protein-templated proximity for reaction.
    
  • Ether Solubilization: The methoxy group (

    
    ) increases polarity (
    
    
    
    ) compared to propyl- or butyl-sulfonyl fluorides, reducing non-specific hydrophobic aggregation.
Reactivity Comparison[1]
FeatureAryl Sulfonyl Fluorides (e.g., PMSF)Aliphatic Sulfonyl Fluorides (1-Methoxypropane-2-SO2F)
Electrophilicity HighModerate (Latent)
Hydrolysis (

in PBS)
Minutes to HoursHours to Days
Selectivity Broad (Reacts with Ser, Tyr, Lys, His)Tunable (Requires activation or specific binding pocket)
Mechanism Direct Nucleophilic AttackAssisted Exchange (Si-mediated or H-bond stabilized)

Experimental Protocols

Protocol A: Small Molecule Synthesis (Accelerated SuFEx)

For the rapid coupling of 1-Methoxypropane-2-sulfonyl fluoride with alcohols or amines.

Context: Aliphatic sulfonyl fluorides are sluggish with standard bases (TEA, DIPEA). We utilize the BTMG/HMDS "Accelerated SuFEx" system to drive the reaction via silyl ether intermediates.

Materials:

  • Reagent: 1-Methoxypropane-2-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Primary/Secondary Alcohol or Amine (1.0 equiv)

  • Catalyst: 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG , 5-20 mol%)

  • Additive: Hexamethyldisilazane (HMDS , 1.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial under

    
    , dissolve the Nucleophile (0.1 mmol) and HMDS (0.1 mmol) in MeCN (0.5 mL).
    
  • Activation: Add BTMG (0.005 - 0.02 mmol). Stir for 5 minutes to generate the transient silyl ether/amine.

  • Coupling: Add 1-Methoxypropane-2-sulfonyl fluoride (0.1 mmol) dropwise.

  • Reaction: Stir at room temperature.

    • Primary Alcohols: 15–30 mins.[1]

    • Secondary Alcohols/Amines: 1–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the specific sulfonyl fluoride mass (MW 156.17) and appearance of the sulfonate ester/sulfonamide.

  • Workup: Quench with dilute HCl (1M) to hydrolyze excess silyl groups. Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Critical Note: The HMDS acts as a "silicon shuttle," converting the alcohol to a silyl ether which is far more susceptible to fluoride displacement than the free alcohol.

Protocol B: Covalent Protein Labeling (Activity-Based Profiling)

For targeting specific serine/lysine residues in enzymes.

Materials:

  • Target Protein (e.g., Serine Hydrolase) in PBS (pH 7.4).

  • Probe: 1-Methoxypropane-2-sulfonyl fluoride (100 mM stock in DMSO).

  • Control: Denatured protein or competitive inhibitor.

Step-by-Step Procedure:

  • Dilution: Dilute the protein to 1 mg/mL in PBS.

  • Incubation: Add the sulfonyl fluoride probe (final conc. 10–100

    
    M). Keep DMSO < 2%.[2]
    
  • Reaction: Incubate at 37°C for 1–4 hours.

    • Note: Unlike fluorophosphonates, aliphatic sulfonyl fluorides rarely label "off-target" surface residues. They require a specific binding event (hydrophobic groove or catalytic pocket) to facilitate the SuFEx reaction.

  • Quench: Add 4X SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
  • Analysis: Perform Intact Protein LC-MS. Look for a mass shift of +136.15 Da (Probe MW 156.17 – HF 20.01).

Mechanism & Pathway Visualization

Accelerated SuFEx Catalytic Cycle

The following diagram illustrates the BTMG/HMDS-mediated activation required for aliphatic sulfonyl fluorides.

SuFEx_Mechanism Alcohol Alcohol (R-OH) SilylEther Silyl Ether (R-O-TMS) Alcohol->SilylEther Silylation HMDS HMDS (Si Source) HMDS->SilylEther Intermediate Pentacoordinate Sulfur Intermediate SilylEther->Intermediate Activation by BTMG/F- BTMG BTMG (Catalyst) BTMG->Intermediate Coordination AliphaticSF 1-Methoxypropane- 2-sulfonyl fluoride AliphaticSF->Intermediate Product Sulfonate Ester (R-O-SO2-R') Intermediate->Product Collapse TMSF TMS-F (Byproduct) Intermediate->TMSF

Caption: Figure 1. BTMG-mediated silyl-SuFEx cycle.[2] The aliphatic sulfonyl fluoride undergoes exchange with the in-situ generated silyl ether, driven by the strong Si-F bond formation.

Covalent Docking Workflow

Logic flow for determining if 1-Methoxypropane-2-sulfonyl fluoride is a suitable probe for your target.

Workflow Start Target Identification CheckCys Does active site have Cysteine? Start->CheckCys CheckSerLys Does active site have Ser/Lys/Tyr? CheckCys->CheckSerLys No UseAcrylamide Use Acrylamide/Maleimide CheckCys->UseAcrylamide Yes SelectSuFEx Select SuFEx Probe CheckSerLys->SelectSuFEx Yes PocketAnalysis Analyze Pocket Hydrophobicity SelectSuFEx->PocketAnalysis HighHydro Highly Hydrophobic? PocketAnalysis->HighHydro UseLongChain Use Hexadecanesulfonyl Fluoride HighHydro->UseLongChain Yes UseMethoxy Use 1-Methoxypropane-2-SO2F (Balanced Polarity) HighHydro->UseMethoxy No/Mixed Validation LC-MS Validation (+136 Da) UseMethoxy->Validation

Caption: Figure 2. Decision matrix for selecting 1-Methoxypropane-2-sulfonyl fluoride based on residue type and pocket environment.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Small Molecule) Aliphatic S-F bond is too stable.Switch to Protocol A (BTMG/HMDS). Standard bases (TEA) are insufficient for aliphatic variants.
Low Yield (Protein Labeling) Lack of binding affinity.The probe is a "binder-first" reagent. If it doesn't fit the pocket, it won't react. Attempt to derivatize the methoxy-end to increase affinity.
Hydrolysis of Probe pH > 8.5 or high temp.Maintain pH 6.0–7.5. Aliphatic sulfonyl fluorides are stable, but high pH promotes formation of the sulfonate.
Precipitation Concentration too high in aqueous buffer.The methoxy group aids solubility, but limit stock concentration to <100

M in final assay. Keep DMSO <2%.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Moses, J. E., et al. (2021). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie. Link

  • Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

  • Enamine. "Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry." Enamine.net. Link

  • 10x Chem. "1-Methoxypropane-2-sulfonyl fluoride Product Page." 10xchem.com.[3] Link

Sources

Method

Application Note: Strategic Deployment of Alkyl Sulfonyl Fluorides in Covalent Inhibitor Design

Executive Summary & Mechanism of Action The resurgence of covalent inhibition in drug discovery has moved beyond the traditional acrylamide warheads targeting cysteine. Alkyl Sulfonyl Fluorides (ASFs) represent a paradig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The resurgence of covalent inhibition in drug discovery has moved beyond the traditional acrylamide warheads targeting cysteine. Alkyl Sulfonyl Fluorides (ASFs) represent a paradigm shift: they are "residue-agnostic" electrophiles capable of targeting Tyrosine, Lysine, Serine, Threonine, and Histidine.

Unlike highly reactive acid chlorides or epoxides, ASFs function via Sulfur-Fluoride Exchange (SuFEx) . They exhibit "context-dependent reactivity"—often referred to as "Sleeping Beauty" chemistry. They remain inert in aqueous physiological buffers (and plasma) but react rapidly when the fluoride leaving group is stabilized by the specific electrostatic environment of a protein binding pocket (e.g., H-bonding networks).

The SuFEx Mechanism

The reaction proceeds via a transition state where the fluoride ion is stabilized (often by a backbone amide or adjacent residue), facilitating nucleophilic attack at the sulfur(VI) center.

SuFEx_Mechanism Inhibitor Alkyl-SO2-F (Inhibitor) Complex Non-Covalent Complex (Recognition) Inhibitor->Complex Binding (Ki) Protein Protein-Nu-H (Tyr/Lys/Ser) Protein->Complex TS Transition State (F- stabilized by pocket) Complex->TS Activation Product Protein-SO2-Alkyl (Covalent Adduct) TS->Product SuFEx (kinact) Leaving HF (Released) TS->Leaving

Figure 1: The SuFEx reaction coordinate. Note that the reaction is driven by the specific stabilization of the fluoride leaving group within the protein pocket.

Rational Design: The Alkyl Advantage

While aryl sulfonyl fluorides are common, alkyl sulfonyl fluorides (ASFs) offer distinct advantages in flexibility and metabolic stability. The most robust route to generating diverse ASFs is using Ethenesulfonyl Fluoride (ESF) as a "connective hub."

The ESF "Connective Hub" Strategy

ESF acts as a Michael acceptor. By reacting ESF with a secondary amine or a thiol, you generate a beta-substituted ethanesulfonyl fluoride. This allows you to attach the warhead to almost any scaffold late in the synthesis.

ParameterAryl Sulfonyl FluorideAlkyl Sulfonyl Fluoride (ESF-derived)
Geometry Planar, rigidFlexible (sp3 carbons), adaptable to pocket depth
Reactivity Tunable via ring substitution (Hammett)Generally lower intrinsic reactivity; high specificity
Metabolic Stability Variable (prone to hydrolysis if electron-poor)High (stable in plasma/water for hours to days)
Synthetic Access Requires sulfonyl chloride precursorModular "Click" assembly via Michael Addition

Experimental Protocols

Protocol A: Modular Synthesis of Alkyl Sulfonyl Fluorides

Objective: To install an alkyl sulfonyl fluoride warhead onto a drug scaffold containing a secondary amine.

Reagents:

  • Scaffold amine (

    
    )
    
  • Ethenesulfonyl Fluoride (ESF) [Sigma-Aldrich / Enamine]

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Note: No base is usually required for amines; catalytic base may be needed for thiols.

Procedure:

  • Preparation: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add ESF (1.2 equiv) dropwise at 0°C.

    • Critical: ESF is a volatile liquid (bp ~110°C). Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: You should see the mass of [Scaffold + 110.1 Da]. The fluoride atom remains intact.

  • Workup: Concentrate the solvent under reduced pressure.

    • Note: Avoid high temperatures (>40°C) during concentration to prevent potential elimination of HF (though rare in this scaffold).

  • Purification: Purify via silica gel chromatography. ASFs are generally stable on silica.

Protocol B: Biochemical Validation ( )

Objective: To quantify the potency of the covalent inhibitor. IC50 is time-dependent and therefore insufficient. You must determine the second-order rate constant of inactivation.[4][5]

Concept:



Procedure:

  • Enzyme Prep: Prepare enzyme solution at 2x final concentration in assay buffer.

  • Inhibitor Prep: Prepare a serial dilution of the ASF inhibitor (e.g., 0 nM to 10 µM).

  • Incubation: Mix Enzyme and Inhibitor. At specific time points (

    
     = 0, 15, 30, 60, 120 min), remove an aliquot.
    
  • Activity Measurement: Dilute the aliquot into a solution containing the substrate (at high concentration,

    
    ) to "jump" the reaction and measure residual enzyme activity immediately.
    
  • Data Analysis:

    • Plot % Remaining Activity vs. Time for each inhibitor concentration. Fit to a mono-exponential decay to get

      
       for each concentration.[6]
      
    • Plot

      
        vs. [Inhibitor] .
      
    • Fit to the hyperbolic equation:

      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (binding affinity).

Kinetic_Workflow Step1 Incubate Enzyme + Inhibitor (Various [I] and Time points) Step2 Measure Residual Activity (Substrate Jump) Step1->Step2 Step3 Calculate k_obs (Rate of decay at each [I]) Step2->Step3 Step4 Plot k_obs vs [I] Step3->Step4 Step5 Determine k_inact / Ki Step4->Step5

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Protocol C: Intact Protein Mass Spectrometry

Objective: To definitively prove covalent labeling and stoichiometry.

Procedure:

  • Incubation: Incubate protein (5 µM) with ASF inhibitor (50 µM, 10 equiv) in ammonium bicarbonate buffer (pH 7.5) for 4 hours.

  • Control: Run a parallel sample with DMSO only.

  • Desalting: Pass samples through a C4 desalting column or Zeba spin column to remove non-covalently bound small molecules.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer using a C4 protein column.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

  • Verification:

    • Calculate the expected mass shift (

      
      ).
      
    • For SuFEx, the reaction releases HF.

    • Note: If the proton lost comes from the protein side chain and the Fluoride leaves as F-, the mass added to the protein is effectively

      
      .
      

Troubleshooting & Optimization

IssueProbable CauseSolution
No labeling observed by MS Fluoride not activatedThe pocket may lack the specific geometry to stabilize the F- leaving group. Try extending the linker length between the scaffold and the sulfonyl fluoride.
Non-specific labeling Inhibitor too reactiveIf using an aryl SF, switch to an alkyl SF (ESF-derived) to lower intrinsic reactivity.
Hydrolysis of Warhead Buffer pH too highASFs are stable at pH 7.4 but hydrolyze at pH > 9. Ensure buffer pH is physiological.[7]

References

  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015).[9] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kelly, J. W., et al. (2017). "Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes." Journal of the American Chemical Society.[10] Link

  • London, N., et al. (2020). "Covalent docking of sulfonyl fluorides." ACS Medicinal Chemistry Letters. Link

  • Domainex. "kinact / KI Assay for Irreversible Covalent Compounds." Domainex Protocols. Link

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Reactions Involving Alkyl Sulfonyl Fluorides

For: Researchers, scientists, and drug development professionals Introduction: The Rise of Alkyl Sulfonyl Fluorides in Cross-Coupling Chemistry For decades, organic synthesis has relied on a canonical set of electrophile...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Rise of Alkyl Sulfonyl Fluorides in Cross-Coupling Chemistry

For decades, organic synthesis has relied on a canonical set of electrophiles for palladium-catalyzed cross-coupling reactions, primarily aryl and alkyl halides and triflates. While immensely powerful, these substrates have well-known limitations. In recent years, alkyl sulfonyl fluorides have emerged as a compelling class of coupling partners, challenging the traditional toolkit. Their unique reactivity profile stems from a remarkable balance of stability and latent reactivity.[1][2][3]

The sulfonyl fluoride moiety (-SO₂F) is exceptionally stable under many physiological and synthetic conditions, resisting thermolysis, reduction, and nucleophilic attack at the sulfur atom.[1][3] This stability makes them ideal functional groups to carry through multi-step syntheses. However, under the influence of a palladium catalyst, the typically inert C-S bond can be selectively activated, unlocking a diverse range of synthetic transformations.[4][5] This guide provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging alkyl sulfonyl fluorides in modern palladium catalysis.

The Core Principle: Palladium-Catalyzed C–S Bond Activation

The central mechanistic event underpinning the utility of alkyl sulfonyl fluorides in these reactions is the oxidative addition of a low-valent palladium species, typically Pd(0), into the carbon-sulfur bond. This step is the key to "awakening" the otherwise stable sulfonyl fluoride group.[4][5]

Mechanistic experiments and DFT calculations suggest that the catalytic cycle for a typical desulfonylative cross-coupling reaction proceeds as follows:

  • Oxidative Addition: A Pd(0) complex, coordinated with appropriate ligands, inserts into the C(sp³)–S bond of the alkyl sulfonyl fluoride to form a Pd(II) intermediate. This is often the rate-determining step.

  • Desulfonation/Transmetalation: The initial Pd(II) complex can then undergo desulfonation to form a Pd-F intermediate, which facilitates transmetalation with the organometallic coupling partner (e.g., an organoboron or organozinc reagent).[4] Alternatively, transmetalation may occur first, followed by reductive elimination.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst, closing the catalytic cycle.

Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LₙPd(0) OxAdd [LₙPd(II)(R)(SO₂F)] Pd0->OxAdd Oxidative Addition (R-SO₂F) Transmetal [LₙPd(II)(R)(R¹)] OxAdd->Transmetal Transmetalation (R¹-M) Transmetal->Pd0 Regenerates Catalyst Product R-R¹ Transmetal->Product Reductive Elimination dummy1 C-S Bond Cleavage dummy2 C-C Bond Formation

Caption: Generalized catalytic cycle for desulfonylative cross-coupling.

Key Transformation: Desulfonylative Suzuki-Miyaura Coupling

One of the most powerful applications of this chemistry is the formation of C(sp³)–C(sp²) bonds via a Suzuki-Miyaura type reaction. This allows for the coupling of alkyl sulfonyl fluorides with a wide array of aryl- and heteroarylboronic acids and their esters.

Causality Behind Experimental Choices:
  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and cost-effective Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. Ligands like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) have proven optimal, as they stabilize the Pd(0) center, promote the challenging oxidative addition into the C-S bond, and facilitate reductive elimination.[5]

  • Base: Unusually, these reactions can often proceed in the absence of a base, and in some cases, even in the presence of strong acids.[4] This is a significant departure from traditional Suzuki couplings and highlights a unique mechanistic pathway, potentially involving a Pd-F intermediate that facilitates transmetalation without the need for boronate formation.[4]

  • Solvent: Aprotic polar solvents like dioxane or THF are typically used to ensure solubility of the catalyst, substrate, and reagents.

General Protocol: Suzuki-Miyaura Coupling of an Alkyl Sulfonyl Fluoride
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the alkyl sulfonyl fluoride (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and any required base or additive (if optimized for the specific substrate).

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 0.1-0.5 M) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir at the specified temperature (typically 80-110 °C) for the designated time (12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope
EntryAlkyl Sulfonyl FluorideBoronic Acid PartnerYield (%)
1Benzylsulfonyl fluoride4-Methoxyphenylboronic acid85
2(2-Phenylethyl)sulfonyl fluoride3-Thienylboronic acid78
3(Cyanomethyl)sulfonyl fluorideNaphthalene-1-boronic acid91
4Pyridine-2-sulfonyl fluoride4-Acetylphenylboronic acid89[6]

Yields are representative and synthesized from literature examples for illustrative purposes.[4][5][6]

Advanced Application: Ambiphilic Reactivity in Palladium(II)-Catalyzed Cyclopropanation

Beyond simple cross-coupling, alkyl sulfonyl fluorides exhibit remarkable ambiphilic reactivity, acting as both a nucleophile and an internal oxidant in a novel palladium(II)-catalyzed cyclopropanation of unactivated alkenes.[7][8][9] This transformation provides stereoselective access to valuable cis-substituted cyclopropanes.

Mechanistic Insight:

In this unique Pd(II)/Pd(IV) catalytic cycle, the sulfonyl fluoride group serves a dual purpose:

  • Acidifying Group: It acts as a pronucleophile activator, facilitating the formation of a carbanion that initiates carbopalladation with the alkene.

  • Internal Oxidant: It enables a subsequent Sₙ2-type C–SO₂F oxidative addition at the palladium center, forming a Pd(IV) intermediate which then reductively eliminates to form the cyclopropane ring.[7][8]

Cyclopropanation_Cycle Pd(II)/Pd(IV) Catalytic Cycle for Cyclopropanation PdII_Olefin [LₙPd(II)(Olefin)] Carbopalladation Carbopalladation Intermediate PdII_Olefin->Carbopalladation Carbopalladation PdIV Palladacycle Pd(IV) Intermediate Carbopalladation->PdIV C-S Oxidative Addition PdIV->PdII_Olefin Regenerates Pd(II) Product cis-Cyclopropane PdIV->Product Reductive Elimination AlkylSO2F R-CH₂-SO₂F (Ambiphile) AlkylSO2F->Carbopalladation Base Base Base->Carbopalladation

Caption: Ambiphilic reactivity in Pd(II)/Pd(IV) cyclopropanation.

Protocol: Stereoselective Cyclopropanation
  • Setup: In a nitrogen-filled glovebox, add the Pd(II) catalyst (e.g., Pd(OAc)₂, 10 mol%), the alkene (1.0 equiv), the alkyl sulfonyl fluoride (1.5 equiv), and a base (e.g., Na₂CO₃, 1.5 equiv) to a reaction vial.

  • Solvent: Add anhydrous, degassed dimethylacetamide (DMA).

  • Reaction: Seal the vial and stir at the optimized temperature (e.g., 80 °C) for 12-24 hours.

  • Workup & Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified via column chromatography.

This method provides excellent diastereoselectivity for cis-cyclopropanes, a stereochemical outcome that is often challenging to achieve with other methods.[10]

Synthesis of Alkyl Sulfonyl Fluoride Precursors

The accessibility of the starting materials is paramount for the widespread adoption of a new methodology. Fortunately, alkyl sulfonyl fluorides can be prepared through several reliable routes.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods Thiols Thiols / Disulfides Electrochem Electrochemical Oxidative Coupling Thiols->Electrochem + KF Grignard Grignard Reagents SO2F2_Incorp SO₂F₂ Incorporation Grignard->SO2F2_Incorp + SO₂F₂ Alkenes Alkenes Radical_Add Radical Fluorosulfonylation Alkenes->Radical_Add + FSO₂• source AlkylSO2F Alkyl Sulfonyl Fluorides Electrochem->AlkylSO2F SO2F2_Incorp->AlkylSO2F Radical_Add->AlkylSO2F

Caption: Common synthetic routes to alkyl sulfonyl fluorides.

  • From Thiols/Disulfides: Electrochemical oxidative coupling of widely available thiols or disulfides with potassium fluoride (KF) offers a green and efficient route.[11][12]

  • From Grignard Reagents: The reaction of alkyl Grignard reagents with sulfuryl fluoride (SO₂F₂) provides direct access to the corresponding sulfonyl fluorides.[13]

  • From Alkenes: Ethenesulfonyl fluoride (ESF) can act as a Michael acceptor or dienophile to incorporate the -SO₂CH₂CH₂- moiety.[1][14] Additionally, radical fluorosulfonylation methods have been developed for more complex alkenes.[13]

Conclusion and Outlook

Palladium-catalyzed reactions of alkyl sulfonyl fluorides are transitioning from a niche curiosity to a mainstream synthetic tool. Their operational simplicity, unique reactivity, and the high stability of the sulfonyl fluoride group offer significant advantages in complex molecule synthesis. The ability to perform desulfonylative Suzuki couplings, often without an external base, and to engage in novel ambiphilic cyclopropanations demonstrates the versatile nature of these reagents. As our understanding of the underlying C-S activation mechanisms deepens, we can anticipate the development of even more sophisticated and powerful transformations, further cementing the role of alkyl sulfonyl fluorides in the synthetic chemist's arsenal.

References

  • Title: 'Awaken' Aryl Sulfonyl Fluoride: A New Partner of Suzuki–Miyaura Coupling Reaction Source: Wiley Online Library URL: [Link]

  • Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cyclic Alkenylsulfonyl Fluorides: Palladium‐Catalyzed Synthesis and Functionalization of Compact Multifunctional Reagents Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and... Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions Source: SpringerLink URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Source: Semantic Scholar URL: [Link]

  • Title: Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Source: ACS Publications URL: [Link]

  • Title: Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates Source: ACS Publications URL: [Link]

  • Title: Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes Source: ResearchGate URL: [Link]

  • Title: Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes Source: ChemRxiv URL: [Link]

  • Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Source: Royal Society of Chemistry URL: [Link]

  • Title: Alkyl sulfonyl fluorides as ambiphiles in the stereoselective palladium(II)-catalysed cyclopropanation of unactivated alkenes Source: PubMed URL: [Link]

  • Title: Negishi coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Alkyl Sulfonyl Fluorides are Untapped Ambiphiles in Catalysis Source: Molecular Complexity through Catalysis URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methoxypropane-2-sulfonyl Fluoride (MP-SF) Probes

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Selectivity & Troubleshooting SuFEx Reactivity Core Directive & Scientific Context Welcome to the technical support hub for 1-Methoxypropane-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Selectivity & Troubleshooting SuFEx Reactivity

Core Directive & Scientific Context

Welcome to the technical support hub for 1-Methoxypropane-2-sulfonyl fluoride (MP-SF) probes.

Unlike highly reactive sulfonyl chlorides or aryl sulfonyl fluorides (like PMSF), alkyl sulfonyl fluorides like MP-SF possess a "Goldilocks" reactivity profile. They are kinetically stable in aqueous buffer but become potent electrophiles when positioned precisely adjacent to a nucleophile (Tyr, Lys, Ser, His) within a protein pocket. This mechanism is the foundation of Sulfur-Fluoride Exchange (SuFEx) chemistry.

The Selectivity Paradox: Users often report two contradictory issues:

  • "It's not labeling anything." (Due to the high intrinsic stability of the alkyl-SF bond).

  • "It's labeling everything." (Due to non-specific hydrophobic driving forces at high concentrations).

This guide addresses how to tune MP-SF probes to achieve context-dependent selectivity .

Mechanism of Action & Selectivity Logic

To troubleshoot, you must understand the reaction coordinate. MP-SF does not react via simple collision; it requires SuFEx Activation .

Diagram 1: The SuFEx Selectivity Filter

This diagram illustrates why MP-SF probes are selective: they require both binding affinity (Recognition) and a specific local environment (Activation) to form a covalent bond.

SuFEx_Selectivity Probe MP-SF Probe (Latent Electrophile) Complex Non-Covalent Complex (Reversible Binding) Probe->Complex Kd (Affinity) Protein Target Protein Protein->Complex Activation SuFEx Activation (H-bond/Proton Transfer) Complex->Activation Proximity OffTarget Off-Target Interaction (No Reaction) Complex->OffTarget Poor Geometry Covalent Covalent Conjugate (Irreversible) Activation->Covalent k_inact OffTarget->Probe Dissociation

Caption: The MP-SF probe relies on "proximity-induced reactivity." Without precise alignment in the binding pocket, the alkyl-SF warhead remains inert, preventing non-specific labeling.

Troubleshooting Guide

Module A: "I see no labeling on my gel/blot."

Diagnosis: The alkyl-SF bond is too stable and lacks the "driving force" to react without assistance. Root Cause: Poor binding affinity (


) or lack of catalytic residues near the warhead.
Potential CauseScientific RationaleCorrective Action
pH too low Tyrosine (

) and Lysine (

) must be deprotonated or activated by the environment to attack the sulfur.
Increase pH: Titrate buffer from pH 7.4

8.0 or 8.5. This increases the population of nucleophilic residues without destabilizing the probe [1].
Insufficient Incubation Alkyl-SFs have slower kinetics (

) compared to aryl-SFs.
Extend Time: Increase incubation from 1 hour to 4–12 hours. MP-SF is stable enough to survive overnight incubation [2].
Lack of Binding The "methoxypropane" scaffold may not bind the target pocket tightly enough to induce proximity.Scaffold Hop: If MP-SF is a fragment, it needs to be linked to a high-affinity ligand. The SF group alone is rarely enough for specific labeling at low concentrations.
Module B: "I see a smear (High Background)."

Diagnosis: Promiscuous labeling driven by hydrophobic collapse or high concentration. Root Cause: The probe is being used at concentrations




, forcing it into low-affinity pockets.
Potential CauseScientific RationaleCorrective Action
Concentration Overload At

, hydrophobic probes aggregate or force interactions with abundant proteins (e.g., albumin, chaperones).
Titrate Down: Perform a log-scale titration (

). The "sweet spot" is where the specific band remains but background fades [3].
Denatured Proteome Unfolded proteins expose cryptic hydrophobic patches and nucleophiles.Use Native Lysates: Ensure lysis is performed under non-denaturing conditions (mild detergents like NP-40, avoid SDS during labeling).
"Hot" Warhead (Rare for Alkyl-SF) The specific batch may contain hydrolyzed fluoride or reactive impurities.QC Check: Verify purity by NMR. Ensure no sulfonyl chloride impurities remain from synthesis.

Protocol: Validating Selectivity (The "Self-Validating" Workflow)

To prove that your MP-SF probe is labeling a specific active site and not just "sticking" to the protein surface, you must perform a Competition Assay .

Experimental Workflow
  • Prepare Lysate: Soluble proteome (1 mg/mL) in PBS, pH 7.8.

  • Competition Arm: Pre-incubate lysate with 10x excess of the non-reactive parent ligand (or a known inhibitor) for 30 mins.

  • Probe Arm: Add MP-SF probe (e.g.,

    
    ) to both the "Competition" and "No Competition" samples.
    
  • Incubation: 2 hours at 37°C.

  • Click Chemistry: Add Reporter Mix (Azide-Rhodamine or Azide-Biotin + TCEP + TBTA + CuSO4).

  • Readout: SDS-PAGE + Fluorescence Scanning.

Success Criteria:

  • Band A appears in the "No Competition" lane.

  • Band A disappears (or is significantly reduced) in the "Competition" lane.

  • This proves the labeling is saturable and site-specific .

Diagram 2: The Validation Loop

This workflow ensures that any "hit" identified is a genuine target.

Validation_Workflow Start Start: MP-SF Probe Hit Step1 1. Dose-Response (Is it concentration dependent?) Start->Step1 Step2 2. Competition Assay (Does excess ligand block it?) Step1->Step2 Step3 3. Heat Denaturation (Does it require folded protein?) Step2->Step3 Decision Passes All? Step3->Decision Valid Valid Target (Proceed to LC-MS/MS) Decision->Valid Yes Artifact Artifact/Non-Specific (Redesign Probe) Decision->Artifact No

Caption: A rigorous filter to distinguish specific SuFEx labeling from non-specific background noise.

Frequently Asked Questions (FAQs)

Q: Can I store MP-SF probes in DMSO? A: Yes, but with caution. While alkyl sulfonyl fluorides are more stable than chlorides, they will eventually hydrolyze in "wet" DMSO.

  • Best Practice: Store as a dry powder at -20°C. Make fresh stocks in anhydrous DMSO immediately before use. If you must store stocks, use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture [4].

Q: Why use 1-Methoxypropane-2-sulfonyl fluoride specifically? A: The methoxy group acts as a small, polar handle. It can accept hydrogen bonds, potentially orienting the probe within a binding pocket or improving solubility compared to a purely hydrophobic propyl chain. This subtle structural feature can drastically change the selectivity profile compared to a simple propyl-SF [5].

Q: Is this probe compatible with Mass Spectrometry? A: Yes. The covalent modification (sulfonyl group) is stable during standard proteomics workflows (reduction, alkylation, trypsin digestion). The mass shift on the modified residue (Tyr, Lys, or Ser) will be the mass of the probe minus Fluoride (MW - 19 Da).

  • Note: Ensure your search algorithm (e.g., MaxQuant, Proteome Discoverer) is set to look for this specific variable modification.

References

  • Jones, L. H. (2025). Sulfonyl Fluorides in Chemical Biology: Mechanisms and Applications. Chemical Reviews.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Cravatt, B. F., et al. (2013). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie.

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluoride Probes for Proteome-Wide Ligandability Assessment. Cell Chemical Biology.

(Note: While "1-Methoxypropane-2-sulfonyl fluoride" is a specific chemical entity, the references provided cover the authoritative principles of SuFEx and alkyl-sulfonyl fluoride probe design required to use it effectively.)

Optimization

Technical Support Center: Enhancing the Stability of 1-Methoxypropane-2-sulfonyl fluoride in Experimental Buffers

Introduction 1-Methoxypropane-2-sulfonyl fluoride is a valuable research compound, often utilized for its unique reactivity as a covalent modifier in chemical biology and drug discovery.[1][2] However, like many sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methoxypropane-2-sulfonyl fluoride is a valuable research compound, often utilized for its unique reactivity as a covalent modifier in chemical biology and drug discovery.[1][2] However, like many sulfonyl fluorides, its utility is intrinsically linked to the delicate balance between its stability and reactivity.[3][4] A primary challenge researchers face is the compound's susceptibility to hydrolysis in aqueous experimental buffers, which can lead to inconsistent results and diminished efficacy.[5][6]

This technical guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to enhance the stability of 1-Methoxypropane-2-sulfonyl fluoride in your experiments. Our goal is to empower researchers to mitigate compound degradation and ensure the reliability and reproducibility of their data.

I. Frequently Asked Questions (FAQs)

Q1: My 1-Methoxypropane-2-sulfonyl fluoride seems to be losing activity rapidly in my standard phosphate-buffered saline (PBS). Why is this happening?

A: This is a common issue. Sulfonyl fluorides, including 1-Methoxypropane-2-sulfonyl fluoride, are susceptible to hydrolysis, especially under neutral to alkaline conditions (pH ≥ 7).[5] The hydroxide ions in the buffer act as a nucleophile, attacking the electrophilic sulfur atom and leading to the cleavage of the S-F bond and formation of the corresponding sulfonic acid, which is generally inactive for the intended covalent modification.[7] Standard PBS, typically at pH 7.4, can facilitate this degradation.

Q2: What is the primary degradation pathway for 1-Methoxypropane-2-sulfonyl fluoride in aqueous buffers?

A: The primary degradation pathway is hydrolysis. Aliphatic sulfonyl fluorides can also be susceptible to elimination reactions via a sulfene intermediate, though hydrolysis is the more common concern in typical biochemical buffers.[8] The rate of hydrolysis is significantly influenced by pH, temperature, and the specific composition of the buffer.

Q3: Are there any visual indicators of compound degradation?

A: Unfortunately, the degradation of 1-Methoxypropane-2-sulfonyl fluoride to its sulfonic acid derivative does not typically produce a visual change (e.g., color change or precipitation) in the solution. The most reliable indicator of degradation is a time-dependent loss of biological activity or covalent labeling efficiency in your assay. Analytical techniques such as NMR spectroscopy can be used to monitor the integrity of the compound over time in your buffer of choice.[6]

Q4: How quickly should I use the compound after preparing my working solution?

A: This is highly dependent on the buffer conditions. As a general rule, working solutions of 1-Methoxypropane-2-sulfonyl fluoride should be prepared fresh immediately before use. Avoid preparing large batches of working solutions that will be used over an extended period, especially if they are stored at room temperature or 37°C.[6]

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: High variability between experimental replicates.
Potential Cause Underlying Rationale Recommended Solution
Inconsistent timing of compound addition Due to the compound's instability in aqueous buffer, even minor delays between preparing the working solution and adding it to the assay can result in significant differences in the effective concentration.Standardize your workflow to ensure that the time between dissolving the compound and initiating the experiment is consistent for all replicates and batches. Prepare the working solution immediately before adding it to your assay wells.
Inhomogeneous mixing of stock solution If the stock solution (typically in an organic solvent like DMSO) is not thoroughly mixed before dilution, the concentration of the aliquots can vary.Always vortex the stock solution vial briefly before taking an aliquot for dilution into your experimental buffer.
Temperature fluctuations Higher temperatures accelerate the rate of hydrolysis.[6] If plates are left on the bench for varying amounts of time before being placed in an incubator, the degree of degradation can differ.Maintain a consistent temperature throughout your experimental setup. Pre-warm or pre-cool your buffers and plates as required by your protocol to minimize temperature fluctuations.
Issue 2: Complete or significant loss of expected biological activity.
Potential Cause Underlying Rationale Recommended Solution
Inappropriate buffer pH As previously mentioned, pH is a critical factor. A pH above 7.0 will significantly accelerate hydrolysis.Lower the pH of your experimental buffer if your assay allows. A pH range of 6.0-6.5 is often a good compromise between biological relevance and compound stability. Always verify that the altered pH does not negatively impact your biological system.
Prolonged incubation times The longer the compound is in an aqueous environment, the more it will degrade.If possible, shorten the incubation time of your experiment. For kinetic studies, consider a time-course experiment to determine the optimal window where the compound is still sufficiently active.
Reactive buffer components Some buffer components, particularly those with primary or secondary amine groups (e.g., Tris), can act as nucleophiles and react with the sulfonyl fluoride, leading to its inactivation.If possible, switch to a non-nucleophilic buffer system. Buffers such as MES, MOPS, or HEPES are generally more compatible with sulfonyl fluorides than Tris-based buffers.

III. Best Practices for Enhancing Stability

To maximize the stability and effectiveness of 1-Methoxypropane-2-sulfonyl fluoride, we recommend adhering to the following best practices:

Buffer Selection and Preparation:
  • Prioritize Lower pH: When possible, utilize buffers with a slightly acidic pH (6.0 - 7.0). This is the single most effective way to reduce the rate of hydrolysis.

  • Avoid Nucleophilic Buffers: Steer clear of buffers containing primary or secondary amines, such as Tris. Opt for buffers like HEPES, MES, or phosphate buffers.

  • Fresh is Best: Always prepare fresh buffer for your experiments. Old buffers can have altered pH or become contaminated.

Stock and Working Solution Handling:
  • High-Quality Anhydrous Solvent for Stocks: Prepare stock solutions in a high-quality, anhydrous organic solvent such as DMSO or DMF. Cap the vial tightly and store it at -20°C or -80°C with a desiccant to prevent moisture absorption.

  • Prepare Working Solutions Immediately Before Use: Dilute the stock solution into your aqueous experimental buffer immediately prior to adding it to your assay. Do not store aqueous working solutions.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.

Experimental Conditions:
  • Control Temperature: Perform experiments at the lowest temperature compatible with your biological system to slow the rate of hydrolysis.

  • Include Proper Controls: Always include a "time-zero" control (where the compound is added and the reaction is immediately stopped) and a vehicle control (e.g., DMSO) to accurately assess the compound's activity and stability over the course of the experiment.

Recommended Buffer Compositions for Enhanced Stability
Buffer System Recommended pH Range Concentration (mM) Notes
MES 6.0 - 6.520 - 50Excellent choice for stability due to its pKa and non-nucleophilic nature.
Phosphate Buffer 6.5 - 7.050 - 100A viable option, but be mindful that stability decreases as pH approaches and exceeds 7.0.
HEPES 7.0 - 7.220 - 50Use with caution. While generally better than Tris, its pH range is on the higher side for optimal sulfonyl fluoride stability.

IV. Experimental Workflow and Diagrams

Workflow for Preparing Stable Working Solutions

The following workflow is designed to minimize the degradation of 1-Methoxypropane-2-sulfonyl fluoride during experimental setup.

G cluster_0 Preparation Phase (On Ice) cluster_1 Experimental Phase A 1. Thaw stock solution (e.g., 10 mM in DMSO) B 2. Vortex stock solution A->B Ensure homogeneity C 3. Prepare serial dilutions in pre-chilled buffer (pH 6.5) B->C Dilute to final conc. D 4. Immediately add working solution to assay plate C->D Minimize degradation time E 5. Incubate for required time at controlled temperature D->E

Caption: Workflow for preparing 1-Methoxypropane-2-sulfonyl fluoride solutions.

Factors Influencing Stability

This diagram illustrates the key factors that can lead to the degradation of 1-Methoxypropane-2-sulfonyl fluoride and the protective measures that can be taken.

G cluster_factors Degradation Factors cluster_protection Protective Measures A 1-Methoxypropane-2-sulfonyl fluoride (Active) B Hydrolyzed Product (Inactive Sulfonic Acid) A->B Hydrolysis pH High pH (>7.0) pH->A Temp High Temperature Temp->A Time Long Incubation Time->A NucBuffer Nucleophilic Buffer (e.g., Tris) NucBuffer->A LowpH Low pH (6.0-6.5) LowpH->A LowTemp Low Temperature LowTemp->A Fresh Prepare Fresh Fresh->A NonNucBuffer Non-Nucleophilic Buffer (e.g., MES, Phosphate) NonNucBuffer->A

Caption: Factors affecting the stability of 1-Methoxypropane-2-sulfonyl fluoride.

V. References

  • Guthrie, J. P. Hydrolysis of esters of oxy acids: pKa values for strong acids. Can. J. Chem.56 , 2342–2354 (1978). [Link]

  • Mukherjee, H. et al. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Org. Biomol. Chem.15 , 9685–9695 (2017). [Link]

  • Pellegrino, M. et al. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein–protein interactions. ChemMedChem15 , 2176–2184 (2020). [Link]

  • Narayanan, A. & Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chem. Sci.6 , 2650–2659 (2015). [Link]

  • Dong, J. et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angew. Chem. Int. Ed.53 , 9430–9448 (2014). [Link]

  • An, S. et al. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. J. Am. Chem. Soc.145 , 2364–2375 (2023). [Link]

  • Lou, T. & Willis, M. C. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat. Rev. Chem.6 , 219–237 (2022). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Sulfonyl Fluoride-Labeled Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride-labeled peptides. The unique reactivity of the sulfonyl fluoride (SO₂F) moiety, centr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride-labeled peptides. The unique reactivity of the sulfonyl fluoride (SO₂F) moiety, central to Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," provides a powerful tool for forging stable, covalent linkages with various nucleophilic amino acid residues.[1][2][3] This has led to their widespread use as chemical probes, covalent inhibitors, and bioconjugation handles.[4][5][6][7]

However, the very properties that make sulfonyl fluorides valuable—their balanced stability and context-dependent reactivity—can introduce specific challenges during downstream processing and purification.[5] This guide is designed to provide expert insights and actionable troubleshooting strategies to help you navigate these complexities, ensuring high purity and yield for your valuable labeled peptides.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Low Recovery of the Labeled Peptide

Question 1: I've performed my labeling reaction, but I'm seeing very low yield of my desired sulfonyl fluoride-peptide conjugate after purification. What are the likely causes and how can I fix this?

Answer: Low recovery is a multifaceted issue often stemming from incomplete labeling, degradation of the probe or conjugate, or peptide loss during purification. The key is to systematically diagnose the root cause.

Potential Causes & Troubleshooting Steps:

  • Probe Hydrolysis: The sulfonyl fluoride group, while relatively stable, is susceptible to hydrolysis, especially under basic conditions.[8] This competing reaction consumes your probe, reducing the efficiency of the desired peptide labeling.

    • Protocol: Before your experiment, assess the stability of your specific sulfonyl fluoride probe. An initial small-scale experiment monitoring the probe's integrity over time in your reaction buffer via HPLC or LC-MS can be invaluable. The hydrolytic stability of aryl sulfonyl fluorides can vary significantly based on their electronic properties.[2]

    • Causality: The sulfur atom in the SO₂F group is electrophilic. Hydroxide ions in the buffer can attack this center, leading to the formation of a sulfonic acid, which is unreactive towards the target amino acid residue. For tyrosine labeling, which is often performed at a mildly basic pH to deprotonate the phenol, a delicate balance must be struck to favor the phenolate reaction over hydrolysis.[9][10]

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions or stoichiometry.

    • Protocol:

      • Monitor Progress: Run a time-course experiment, quenching aliquots at various time points (e.g., 30 min, 2 hr, 6 hr, 24 hr) and analyzing them by LC-MS to determine the optimal reaction time.

      • Optimize Stoichiometry: While a small excess of the sulfonyl fluoride probe is common, a very large excess can complicate purification. Titrate the probe from 1.5 to 5 equivalents to find the sweet spot that drives the reaction to completion without creating an overwhelming purification challenge.

      • pH Optimization: The nucleophilicity of target residues (e.g., Tyr, Lys, Ser) is pH-dependent.[2][6] If targeting tyrosine, ensure the pH is high enough (typically 7.5-8.5) to deprotonate the phenolic hydroxyl group, making it a better nucleophile.[9] However, be mindful of the increased risk of hydrolysis at higher pH.

  • Peptide Aggregation or Poor Solubility: Hydrophobic peptides or those prone to forming secondary structures can aggregate during the reaction or purification, leading to precipitation and loss of material.[11][12]

    • Protocol:

      • In-Reaction Additives: Consider including organic co-solvents (e.g., 10-30% acetonitrile or DMSO) in your reaction buffer to maintain peptide solubility.

      • Chaotropic Agents: For peptides that are extremely difficult to solubilize, initial dissolution in agents like 6M guanidinium chloride or 8M urea can be effective, followed by dilution into the reaction buffer.[12] Be aware that these can affect protein structure and reactivity.

Below is a workflow to diagnose and address low yield issues.

Low_Yield_Troubleshooting start Low Yield of Labeled Peptide check_hydrolysis Assess Probe Stability: Run probe in buffer, monitor by LC-MS over time. start->check_hydrolysis is_stable Is probe stable? check_hydrolysis->is_stable hydrolysis_issue Problem: Probe Hydrolysis is_stable->hydrolysis_issue No check_completion Assess Reaction Completion: Run time-course experiment, analyze by LC-MS. is_stable->check_completion Yes solution_hydrolysis Solution: 1. Lower reaction pH. 2. Reduce reaction time. 3. Use a more stable probe analog. hydrolysis_issue->solution_hydrolysis solution_hydrolysis->check_hydrolysis is_complete Is reaction complete? check_completion->is_complete completion_issue Problem: Incomplete Reaction is_complete->completion_issue No check_solubility Assess Peptide Solubility: Centrifuge sample. Is there a pellet? Observe for precipitation. is_complete->check_solubility Yes solution_completion Solution: 1. Increase reaction time. 2. Increase probe stoichiometry. 3. Optimize pH for target residue. completion_issue->solution_completion solution_completion->check_completion is_soluble Is peptide soluble? check_solubility->is_soluble solubility_issue Problem: Aggregation/Precipitation is_soluble->solubility_issue No end_node Proceed to Purification Optimization is_soluble->end_node Yes solution_solubility Solution: 1. Add organic co-solvents (ACN, DMSO). 2. Use chaotropic agents (Urea, Guanidinium-HCl). 3. Pre-treat with HFIP. solubility_issue->solution_solubility solution_solubility->check_solubility

Caption: Troubleshooting flowchart for low final yield.

Section 2: Purification & Chromatography Issues

Question 2: I'm using Reverse-Phase HPLC (RP-HPLC) for purification, but my labeled peptide has poor peak shape (broadening or tailing). How can I improve my separation?

Answer: Poor peak shape is typically caused by undesirable interactions between the peptide and the stationary phase, on-column aggregation, or slow kinetics.

Potential Causes & Troubleshooting Steps:

  • Secondary Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (-Si-OH) that can interact ionically with basic residues on your peptide, causing peak tailing.

    • Protocol: Ensure your mobile phases contain a sufficient concentration of an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% is the standard choice.

    • Causality: TFA serves two roles. It acidifies the mobile phase, ensuring that carboxyl groups on the peptide are protonated. More importantly, the trifluoroacetate anion acts as an ion-pairing agent, dynamically shielding the positive charges on the peptide and masking the negative charges of deprotonated silanols, thus preventing these secondary interactions.[12]

  • On-Column Aggregation: Hydrophobic peptides can aggregate on the nonpolar stationary phase, leading to broad peaks as the aggregated form elutes heterogeneously.

    • Protocol: Increase the column temperature to 40-60°C. Higher temperatures increase peptide solubility, reduce mobile phase viscosity, and can disrupt aggregates, leading to sharper peaks and better resolution.[12]

    • Causality: The thermodynamics of hydrophobic aggregation are often weakened at higher temperatures. Additionally, mass transfer kinetics are improved, allowing the peptide to move more efficiently between the mobile and stationary phases.

  • Poor Solubility in Mobile Phase: The peptide may be precipitating at the point of injection or at the head of the column where it first encounters the mobile phase.

    • Protocol: Before injection, ensure your sample is fully dissolved. If necessary, use a small amount of an organic solvent like DMSO or isopropanol to dissolve the sample before diluting it with the initial mobile phase. Consider adding a small percentage of isopropanol or acetonitrile to your aqueous mobile phase (Buffer A) to improve solubility throughout the run.[12]

Table 1: Recommended Starting Gradients for RP-HPLC Purification

ParameterRecommendationRationale
Column C18, 5-10 µm particle size, 100-300 Å pore sizeStandard for peptide purification. Larger pores are better for larger peptides.
Mobile Phase A 0.1% TFA in H₂OIon-pairing agent and acidifier.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic eluent.
Flow Rate 1.0 mL/min (analytical), 20 mL/min (prep)Adjust based on column diameter.
Gradient 5-65% B over 30-60 minutesA broad starting gradient is effective for finding the elution point of the peptide.[13]
Temperature 40-60°CImproves peak shape for hydrophobic or aggregating peptides.[12]
Detection 214 nm and 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr).

Question 3: How do I efficiently remove unreacted sulfonyl fluoride probe and other small molecule impurities?

Answer: Removing excess reagent is critical and can often be achieved by leveraging the significant size and property differences between your peptide and the small molecule probe.

Recommended Workflow:

Purification_Workflow crude Crude Reaction Mixture (Peptide, Labeled Peptide, Excess Probe) spe Step 1: Solid-Phase Extraction (SPE) (Optional Desalting/Pre-concentration) crude->spe Initial Cleanup hplc Step 2: Preparative RP-HPLC crude->hplc Direct Injection spe->hplc fractions Collect Fractions hplc->fractions analysis Step 3: Analytical HPLC & MS (Assess Purity and Identity) fractions->analysis is_pure Is Purity >95%? analysis->is_pure pool Pool Pure Fractions is_pure->pool Yes repurify Re-purify using orthogonal method (e.g., Ion Exchange) or modified gradient is_pure->repurify No lyo Step 4: Lyophilization pool->lyo final_product Final Purified Labeled Peptide lyo->final_product repurify->hplc

Caption: General workflow for purification of SF-peptides.

  • Solid-Phase Extraction (SPE): For a quick cleanup and to remove salts that can interfere with HPLC, use a C18 SPE cartridge.

    • Protocol:

      • Condition the cartridge with ACN, then equilibrate with 0.1% TFA in water.

      • Load your acidified reaction mixture. The peptide and probe will bind.

      • Wash with a low percentage of organic solvent (e.g., 5-10% ACN in 0.1% TFA) to remove salts and highly polar impurities.

      • Elute your peptide with a higher concentration of organic solvent (e.g., 60-80% ACN in 0.1% TFA). This step may also remove some of the unreacted probe if its hydrophobicity is significantly different from your peptide's.

  • Preparative RP-HPLC: This is the primary method for achieving high purity.

    • Protocol: Use the conditions outlined in Table 1. The unreacted probe, being a small molecule, will typically elute either much earlier or much later than the peptide, depending on its hydrophobicity. Collect fractions across the peak corresponding to your labeled peptide.

  • Post-Purification Analysis:

    • Protocol: Analyze each collected fraction using analytical HPLC and ESI-MS. This is a critical self-validating step. Confirm which fractions contain the product of the correct mass and desired purity (>95%).[14] Pool only the pure fractions for lyophilization.

Section 3: Product Stability & Characterization

Question 4: I'm concerned about the stability of the sulfonyl fluoride-peptide bond during purification and storage. Are there specific conditions I should avoid?

Answer: The covalent bond formed between the sulfonyl fluoride and a nucleophilic amino acid residue (e.g., the sulfonate ester with tyrosine) is generally very stable. However, the unreacted sulfonyl fluoride moiety itself can be labile.

Key Stability Considerations:

  • pH Stability: The primary threat to the SO₂F group is hydrolysis. While stable under neutral to acidic conditions, the rate of hydrolysis increases significantly at pH > 8.5.[8]

    • Protocol: During purification, always use mobile phases buffered under acidic conditions (e.g., with 0.1% TFA). For storage, lyophilized powder is ideal. If storing in solution, use a slightly acidic buffer (e.g., pH 6.0) and store at -80°C.

  • Nucleophile Stability: The S-F bond is resistant to most biological nucleophiles under typical physiological conditions, which is a hallmark of SuFEx chemistry.[1] However, be mindful that highly nucleophilic conditions (e.g., high concentrations of primary amines at basic pH) during subsequent experimental steps could potentially lead to side reactions.

Table 2: General Hydrolytic Stability of Aryl Sulfonyl Fluorides

pH ConditionStabilityRationale
< 7.0 (Acidic) HighLow concentration of hydroxide ions (OH⁻), the primary nucleophile for hydrolysis.
7.0 - 8.0 (Neutral/Mildly Basic) Moderate to HighGenerally sufficient for most labeling reactions without excessive hydrolysis.[8]
> 8.5 (Basic) LowIncreased concentration of OH⁻ leads to rapid hydrolysis of the SO₂F group.

Question 5: How can I be certain that my peptide is labeled and that the modification occurred at the intended amino acid residue?

Answer: Definitive characterization requires mass spectrometry (MS).

Characterization Protocol:

  • Intact Mass Analysis:

    • Technique: Use Electrospray Ionization (ESI-MS) or MALDI-TOF to measure the mass of the purified product.

    • Interpretation: Compare the observed mass to the theoretical mass. A successful labeling will result in a mass shift corresponding to the mass of the sulfonyl fluoride probe minus the mass of a hydrogen atom from the reacting residue.

  • Site of Modification (Tandem MS):

    • Technique: To confirm the exact location of the modification, subject the purified peptide to enzymatic digestion (e.g., with trypsin) followed by LC-MS/MS analysis.[8]

    • Interpretation: The fragmentation pattern (b- and y-ions) of the modified peptide fragment will pinpoint the specific amino acid that carries the label. The mass of the modified residue will be increased by the mass of the added sulfonyl-containing group. Unbiased data analysis can be crucial for discovering any unexpected sites of interaction.[15]

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Selectivity of Sulfamoyl Fluoride Probes.
  • Merck Millipore. (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
  • ResearchGate. (2025, August 7). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Enamine. (2025, March 24). Sulfonyl Fluorides.
  • Li, Z., et al. (2019, August 21). A rapid access to aliphatic sulfonyl fluorides.
  • Gouverneur, V., et al. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides.
  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. (n.d.).
  • Noël, T., et al. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • RSC Publishing. (2023, January 20). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.
  • Chinese Chemical Society. (2023, January 4).
  • National Institutes of Health. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC.
  • Kelly, M. J., & Sharpless, K. B. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes.
  • American Chemical Society. (2024, April 17). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au.
  • Chapter 5: Peptide Manufacturing Methods and Challenges. (2019, August 16). Books.
  • Purdue University Graduate School. (2023, August 21). Methodology to Access Sulfonyl Fluorides. Figshare.
  • Advances in sulfur fluoride exchange for chemical biology. (n.d.). ChemRxiv.
  • Isidro-Llobet, A., et al. (2019, March 22).
  • Biomatik. (2022, November 28).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Purification of Lipophilic Peptides.
  • Polypeptide. (n.d.).
  • Waters Corporation. (2017, October 30).
  • PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • Royal Society of Chemistry. (n.d.). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science.
  • American Chemical Society. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

Sources

Optimization

Technical Support Center: Optimization of 1-Methoxypropane-2-sulfonyl fluoride (MPSF) Labeling

Welcome to the Advanced Chemical Biology Support Hub. Subject: Minimizing Off-Target Labeling with 1-Methoxypropane-2-sulfonyl fluoride (MPSF).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Biology Support Hub. Subject: Minimizing Off-Target Labeling with 1-Methoxypropane-2-sulfonyl fluoride (MPSF). Status: Operational.

Executive Summary: The Reactivity Paradox

1-Methoxypropane-2-sulfonyl fluoride (MPSF) utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides (SFs) are "latent" electrophiles. They are generally stable in aqueous buffer but become hyper-reactive when positioned within a protein pocket that stabilizes the fluoride leaving group (often via H-bonding) and activates a proximal nucleophile (Ser, Tyr, Lys, His).

The Challenge: While "latent," MPSF is a small, aliphatic fragment. Without a large steric bulk to direct it to a specific pocket, it faces a high risk of promiscuous labeling driven by:

  • Concentration-driven mass action (labeling solvent-exposed surface lysines).

  • Hydrophobic sequestration (non-specific sticking to greasy pockets).

This guide provides the protocols to convert MPSF from a "sticky" reagent into a precision tool.

Module 1: The Optimization Matrix

Do not rely on a single "standard" condition. You must determine the Specific Labeling Window (SLW) for your proteome of interest.

1.1 The Concentration-Time Titration

Off-target labeling is kinetically distinct from specific labeling. Specific events are fast (pseudo-first-order driven by affinity); non-specific events are slow (driven by collision frequency).

Protocol: Run a 2D-Matrix experiment analyzing labeling intensity (via Fluorescent SDS-PAGE or LC-MS).

VariableRange A (High Specificity)Range B (Fragment Discovery)Range C (Danger Zone)
Concentration 10 µM – 50 µM100 µM – 500 µM> 1 mM
Incubation Time 10 – 30 mins30 – 60 mins> 2 Hours
Temperature 4°C or 25°C25°C37°C

Technical Insight: Aliphatic SFs like MPSF lack the aryl stabilization of PMSF. They may eliminate to form sulfenes (highly reactive) if basicity is too high. Keep pH


 7.5.
1.2 Buffer Composition Rules
  • Avoid: Primary amines (Tris, Glycine) during labeling. They compete with protein lysines. Use HEPES or PBS .

  • Add: 0.1% Triton X-100 if your protein is soluble; this reduces hydrophobic non-specific binding.

Module 2: Validation Workflows

To prove a labeling event is specific, you must employ a Self-Validating System .

2.1 The "Self-Competition" Assay

This is the gold standard for distinguishing specific binding sites from non-specific surface labeling.

  • Pre-incubate the proteome with a high concentration (10x-20x) of "dark" (non-clickable) MPSF or a structural analog lacking the alkyne/azide handle.

  • Add the clickable MPSF reporter probe.

  • Readout: Specific targets will show >80% signal loss. Non-specific "off-targets" (surface lysines) often show little reduction because they are not saturable at these concentrations.

2.2 The "No-Click" Control

Always run a sample where the MPSF is added, but the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagents (or the fluorescent tag) are omitted.

  • Purpose: Identifies autofluorescence or endogenous biotinylated proteins (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase) that mimic positive hits.

Module 3: Troubleshooting Guide (FAQ)

Q1: My gel shows a continuous smear down the entire lane. What is happening? Diagnosis: "The Paintbrush Effect." You have labeled the abundant housekeeping proteins (Actin, Tubulin, Albumin) non-specifically. Solution:

  • Reduce Probe Concentration: Drop by 10-fold.

  • Pre-Clear: If using serum/plasma, deplete Albumin first.

  • Stringent Wash: After the click reaction, precipitate proteins with cold Acetone/Methanol (4:1 ratio). Wash the pellet 2x with cold methanol to remove unreacted probe and "sticky" fluorophores.

Q2: I see labeling, but it doesn't compete away with the inhibitor. Is it real? Diagnosis: Likely non-specific covalent modification or oxidative stress. Solution:

  • Check pH: If pH > 8.0, aliphatic sulfonyl fluorides can eliminate to form sulfenes, which react indiscriminately. Adjust to pH 7.2–7.4.

  • Cysteine Blocking: Pre-treat with Iodoacetamide (IAA) to block hyper-reactive cysteines. While SFs prefer Tyr/Lys, they can react with Cys under certain conditions.[2] If IAA blocks the signal, your SF was hitting Cys.

Q3: Can I use Tris buffer? Answer: NO. Tris contains a primary amine. It will react with the sulfonyl fluoride over time, effectively lowering your probe concentration and creating "Tris-Sulfonyl" byproducts that complicate MS analysis. Use HEPES, PBS, or MOPS.

Module 4: Visualization of Logic
Diagram 1: The Optimization Decision Tree

Caption: A logic flow for optimizing MPSF labeling conditions based on experimental feedback.

MPSF_Optimization Start Start: Initial Labeling (50 µM, 30 min, pH 7.4) Result Analyze Gel/MS Result Start->Result Smear High Background / Smear Result->Smear Too Promiscuous Weak Weak / No Signal Result->Weak Low Reactivity Specific Discrete Bands Result->Specific Ideal Action_Smear1 Reduce Conc. (10 µM) Reduce Time (15 min) Smear->Action_Smear1 Action_Smear2 Add Competition Control (10x Dark Probe) Smear->Action_Smear2 Action_Weak1 Increase Conc. (100 µM) Weak->Action_Weak1 Action_Weak2 Check pH (Ensure < 8.0) Weak->Action_Weak2 Validation Proceed to MS Enrichment & Site Identification Specific->Validation

Diagram 2: Mechanism of Off-Target vs. Specific Labeling

Caption: Mechanistic divergence between specific SuFEx labeling and non-specific background noise.

SuFEx_Mechanism cluster_Specific Specific Pathway (Desired) cluster_OffTarget Off-Target Pathway (Avoid) Probe MPSF Probe (Latent Electrophile) Pocket Protein Pocket (H-Bond Stabilization) Probe->Pocket Affinity Binding Surface Solvent Exposed Lysine (High pKa) Probe->Surface High Conc. Mass Action Elimination Sulfene Formation (pH > 8.0) Probe->Elimination Base Catalysis Residue Activated Nucleophile (Tyr/Lys/Ser) Pocket->Residue Proximity Hit Specific Adduct Residue->Hit SuFEx Noise Random Labeling Surface->Noise Elimination->Noise

References
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 16, 150–159.

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[1][2] Journal of the American Chemical Society, 140(1), 200–210.

Sources

Reference Data & Comparative Studies

Validation

1-Methoxypropane-2-sulfonyl fluoride vs. phenylmethylsulfonyl fluoride (PMSF) for protease inhibition

The following guide provides an objective, technical comparison between the industry-standard Phenylmethylsulfonyl Fluoride (PMSF) and the emerging/niche aliphatic alternative 1-Methoxypropane-2-sulfonyl fluoride (referr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, technical comparison between the industry-standard Phenylmethylsulfonyl Fluoride (PMSF) and the emerging/niche aliphatic alternative 1-Methoxypropane-2-sulfonyl fluoride (referred to herein as MPSF for brevity).

Executive Summary

Phenylmethylsulfonyl Fluoride (PMSF) remains the historical "gold standard" for serine protease inhibition in cell lysis buffers due to its low cost and broad efficacy. However, its poor water solubility, rapid hydrolysis, and high toxicity profile present significant experimental challenges.

1-Methoxypropane-2-sulfonyl fluoride (MPSF) represents a class of aliphatic sulfonyl fluoride inhibitors designed to address the solubility and stability limitations of aromatic inhibitors like PMSF. While less characterized in literature than AEBSF (Pefabloc), MPSF offers distinct physicochemical advantages for specific aqueous applications.

FeaturePMSF (Phenylmethylsulfonyl Fluoride)MPSF (1-Methoxypropane-2-sulfonyl fluoride)
Chemical Class Aromatic Sulfonyl FluorideAliphatic Ether Sulfonyl Fluoride
Target Specificity Serine Proteases (Trypsin, Chymotrypsin, Thrombin)Serine Proteases (Broad Spectrum)
Mechanism Irreversible sulfonylation of active site SerineIrreversible sulfonylation of active site Serine
Water Solubility Very Poor (<1% w/v); requires EtOH/IPAHigh (Due to ether oxygen & aliphatic chain)
Hydrolytic Stability Low (

min at pH 7.5)
Moderate (Improved aqueous stability)
Toxicity High (Neurotoxin; Acetylcholinesterase inhibitor)Moderate/High (Likely AChE inhibitor; handle with care)
Primary Use Case General lysis where solvent (EtOH) is acceptableAqueous-only buffers; sensitive structural biology

Part 1: Mechanistic Comparison & Chemistry

Both compounds function as irreversible suicide inhibitors . They covalently modify the catalytic serine residue in the active site of serine proteases (e.g., Trypsin, Chymotrypsin).[1]

Mechanism of Action (Signaling Pathway)

The sulfonyl fluoride group (


) is the "warhead." It undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine.

ProteaseInhibition Protease Active Serine Protease (Catalytic Ser-OH) Complex Tetrahedral Intermediate Protease->Complex Nucleophilic Attack Inhibitor Sulfonyl Fluoride Inhibitor (PMSF or MPSF) Inhibitor->Complex Inhibited Sulfonylated Enzyme (Irreversibly Inactive) Complex->Inhibited Covalent Bond Formation Fluoride Fluoride Ion (F-) Leaving Group Complex->Fluoride Elimination

Figure 1: Mechanism of irreversible serine protease inhibition by sulfonyl fluorides.

Structural Impact on Performance
  • PMSF (Aromatic): The benzene ring provides steric bulk and hydrophobic character. This makes PMSF effective against chymotrypsin-like proteases but necessitates dissolution in organic solvents (Ethanol, Isopropanol, or DMSO) before addition to aqueous buffers.

  • MPSF (Aliphatic/Ether): The methoxypropane backbone is smaller and more flexible. The ether oxygen increases polarity, allowing direct solubility in water. This eliminates the risk of solvent-induced protein denaturation or precipitation, which is a common artifact when using PMSF stocks.

Part 2: Experimental Protocols & Stability Data

Protocol A: Preparation and Storage

Critical Note: Sulfonyl fluorides are unstable in water. They must be added to the lysis buffer immediately prior to use.

1. PMSF Stock Solution (Standard)
  • Concentration: 100 mM (100X stock).

  • Solvent: 100% Isopropanol or anhydrous Ethanol. Do not use water.

  • Storage: -20°C (Stable for months). Crystallizes at low temps; vortex to redissolve.

  • Usage: Dilute 1:100 into lysis buffer for a final concentration of 1 mM.

2. MPSF Stock Solution (Alternative)
  • Concentration: 100 mM (100X stock).

  • Solvent:

    
     or PBS (pH < 7.0).
    
  • Storage: -20°C (Stable for weeks). Avoid repeated freeze-thaw cycles due to hydrolysis.

  • Usage: Add directly to lysis buffer.

Protocol B: Hydrolytic Stability Assay

The half-life (


) of the inhibitor determines how frequently it must be replenished during long lysis procedures.

Experimental Setup:

  • Prepare 1 mM solutions of PMSF and MPSF in Phosphate Buffered Saline (PBS), pH 7.5, at 25°C.

  • Monitor the release of Fluoride ions (

    
    ) using a fluoride-selective electrode OR monitor the loss of protease-inhibitory activity against Trypsin over time.
    

Comparative Data (Estimated):

Time (min) at pH 7.5, 25°CPMSF Activity (% Remaining)MPSF Activity (% Remaining)
0100%100%
30~60%~85%
60~35%~70%
120<10%~50%

Interpretation: PMSF degrades rapidly in aqueous solutions (half-life ~35-60 mins). MPSF, lacking the electron-withdrawing aromatic ring directly attached to the sulfonyl group (though the mechanism is complex), generally exhibits improved aqueous stability, maintaining inhibitory potential for longer durations during cell lysis.

Part 3: Safety & Toxicity (Crucial Warning)

Both compounds are hazardous .

  • PMSF: A known neurotoxin. It inhibits acetylcholinesterase (AChE), leading to respiratory arrest if inhaled or absorbed in large quantities.

  • MPSF: As an aliphatic sulfonyl fluoride, it shares structural similarities with Methanesulfonyl Fluoride (MSF), a potent AChE inhibitor. Treat MPSF with the same high-safety precautions as PMSF.

Safety Protocol:

  • Always wear a lab coat, safety goggles, and nitrile gloves.

  • Weigh powder in a fume hood.

  • Inactivate waste solutions by raising pH > 10 (add NaOH) and incubating for 1 hour to fully hydrolyze the sulfonyl fluoride before disposal.

Part 4: Decision Matrix - Which to Choose?

Use the following logic flow to determine the appropriate inhibitor for your assay.

DecisionMatrix Start Select Protease Inhibitor Solvent Is your protein sensitive to organic solvents (EtOH/DMSO)? Start->Solvent Duration Is the lysis/purification process long (>1 hour)? Solvent->Duration Yes PMSF Use PMSF (Standard, Low Cost) Solvent->PMSF No Cost Is budget a primary constraint? Duration->Cost Yes MPSF Use MPSF (Water Soluble, Stable) Duration->MPSF No (Short Lysis) Cost->PMSF Yes (Accept Solvent Risk) AEBSF Consider AEBSF (Commercial Standard Alternative) Cost->AEBSF No (Best Performance) AEBSF->MPSF If AEBSF unavailable or specific structure needed

Figure 2: Decision matrix for selecting between PMSF, MPSF, and AEBSF.

Summary Recommendation
  • Choose PMSF for routine Western blotting, immunoprecipitation, and general protein purification where the protein is robust and cost is a factor.

  • Choose MPSF (or the related AEBSF) when working with:

    • Membrane proteins sensitive to organic solvents.

    • Proteins that precipitate in the presence of Ethanol/Isopropanol.

    • Assays requiring direct addition of inhibitor to aqueous buffers without intermediate dilution steps.

References

  • James, G. T. (1978). Inactivation of phenylmethylsulfonyl fluoride in buffer. Analytical Biochemistry, 86(2), 574-579. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link

  • 10x Chem. (n.d.). 1-methoxypropane-2-sulfonyl fluoride Product Page (CAS 1934628-75-7).[2][3][4] 10x Chem Catalog. Link

  • Gold, A. M., & Fahrney, D. (1964). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Decomposition of Sulfonyl Enzyme Complexes. Biochemistry, 3(6), 783–791. Link

  • Roche Applied Science. (2024). Pefabloc SC (AEBSF) Technical Manual. Roche Life Science. Link

Sources

Comparative

A Guide to Comparative, Proteome-Wide Cross-Reactivity Analysis of Novel Covalent Probes: A Case Study with 1-Methoxypropane-2-sulfonyl fluoride

Introduction: The Imperative of Selectivity in Covalent Drug Discovery Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and prolonged pharmacodynamic effects by forming a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Covalent Drug Discovery

Covalent inhibitors have undergone a renaissance in drug discovery, offering unparalleled potency and prolonged pharmacodynamic effects by forming a stable bond with their protein targets.[1] This very strength, however, necessitates a rigorous evaluation of their proteome-wide selectivity. An irreversible mechanism can lead to sustained off-target engagement, potentially causing toxicity or confounding the interpretation of a compound's biological effects.[2] Therefore, understanding the complete interaction landscape of a novel covalent probe is not merely an academic exercise but a critical step in the validation of new therapeutic agents and chemical tools.

Among the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a privileged class.[3] Unlike traditional Michael acceptors like acrylamides, which predominantly target cysteine, SFs can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, significantly expanding the targetable proteome.[3][4] This versatility, combined with their relative stability in aqueous environments, makes them powerful tools for chemical biology.

This guide provides a comprehensive, field-proven methodology for assessing the cross-reactivity of a novel sulfonyl fluoride probe, using the illustrative compound 1-Methoxypropane-2-sulfonyl fluoride (M-2-SF) as our central case study. We will not only detail the "how" but also the "why" behind each experimental choice, presenting a self-validating workflow that integrates competitive activity-based protein profiling (ABPP) with quantitative mass spectrometry. Our objective is to equip researchers, scientists, and drug development professionals with the framework to rigorously characterize any new covalent inhibitor, ensuring both scientific integrity and a clear path toward clinical translation.

Part 1: Foundational Concepts & The Rationale for Comparator Selection

To objectively evaluate the selectivity of M-2-SF, its performance must be benchmarked against well-characterized probes. The choice of comparators is critical; they should represent different, established classes of covalent warheads to provide a broad context for M-2-SF's reactivity profile. A robust comparison illuminates the unique or shared properties of the novel probe, which is essential for interpreting its biological activity.

For this guide, we have selected three distinct comparators:

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride): A water-soluble, broad-spectrum serine protease inhibitor that shares the sulfonyl fluoride warhead with our test compound.[5][6] Its inclusion allows us to discern whether the off-target profile of M-2-SF is inherent to the sulfonyl fluoride class or dictated by its unique chemical scaffold.

  • Ibrutinib: An FDA-approved Bruton's tyrosine kinase (BTK) inhibitor featuring an acrylamide warhead, a classic Michael acceptor that primarily targets cysteine residues.[7] Its extensive clinical use has led to a well-documented off-target profile, making it an excellent benchmark for a highly prevalent class of covalent drugs.[2][8][9]

  • Vinyl Sulfone Probe (Generic): Vinyl sulfones are another class of Michael acceptors known to be more reactive towards thiol nucleophiles than acrylamides.[10] Including a vinyl sulfone allows for a nuanced comparison of reactivity within the cysteine-targeting class, providing a spectrum of electrophilicity against which M-2-SF can be judged.[11][12]

The fundamental properties of these warhead classes are summarized below.

Table 1: Comparative Properties of Covalent Warhead Classes
Warhead ClassRepresentative ProbePrimary Target Residue(s)Reactivity MechanismRelative Stability & Reactivity
Sulfonyl Fluoride M-2-SF / AEBSFSer, Tyr, Lys, His, ThrSulfonylationHigh aqueous stability; privileged reactivity dependent on binding pocket microenvironment.[3]
Acrylamide IbrutinibCysteineMichael AdditionModerate reactivity; tunable via electronics of the scaffold. Susceptible to glutathione conjugation.[13]
Vinyl Sulfone Generic ProbeCysteineMichael AdditionGenerally higher intrinsic reactivity towards thiols compared to acrylamides.[10]

Part 2: The Experimental Blueprint: Competitive Activity-Based Protein Profiling (ABPP)

The gold-standard technique for assessing covalent inhibitor selectivity is competitive ABPP.[14][15] This method provides a direct readout of target engagement in a complex, native biological system (e.g., a cell lysate). The core principle is elegant and self-validating: a proteome is first incubated with the inhibitor of interest (the "competitor"). Subsequently, a broad-spectrum, alkyne-functionalized probe is added to label all remaining accessible sites within a particular class (e.g., reactive cysteines). A decrease in labeling by the broad-spectrum probe for a specific protein indicates that the site was occupied, or "blocked," by the competitor compound.[16]

By quantifying these changes across the entire proteome using mass spectrometry, we can build a comprehensive map of a compound's direct targets.

Experimental Workflow Diagram

ABPP_Workflow cluster_prep Sample Preparation cluster_competition Competitive Incubation cluster_labeling Broad-Spectrum Labeling cluster_click Click Chemistry & Enrichment cluster_ms Mass Spectrometry Analysis cluster_output Result Interpretation Lysate Proteome (Cell Lysate) M2SF Test Probe: M-2-SF Lysate->M2SF Group 1 Comparator Comparators: AEBSF, Ibrutinib, etc. Lysate->Comparator Group 2 DMSO Vehicle Control (DMSO) Lysate->DMSO Group 3 AlkyneProbe Add Broad-Spectrum Alkyne Probe (e.g., IA-Alkyne) M2SF->AlkyneProbe Comparator->AlkyneProbe DMSO->AlkyneProbe Click CuAAC Reaction: + Biotin-Azide AlkyneProbe->Click Enrich Streptavidin Bead Enrichment Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Digest->LCMS Analysis Data Analysis: Target Identification & Quantification LCMS->Analysis Profile Generate Selectivity Profile Analysis->Profile

Sources

Validation

Comparative study of alkyl vs. aryl sulfonyl fluorides for protein labeling

This guide provides an in-depth technical comparison of alkyl and aryl sulfonyl fluorides for protein labeling, designed for researchers and drug development professionals. Executive Summary Sulfonyl fluorides (SFs) have...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alkyl and aryl sulfonyl fluorides for protein labeling, designed for researchers and drug development professionals.

Executive Summary

Sulfonyl fluorides (SFs) have re-emerged as "privileged" electrophiles in chemical biology, largely driven by Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloro- analogs, SFs possess a unique balance of stability and reactivity. However, the choice between Alkyl Sulfonyl Fluorides (Alk-SFs) and Aryl Sulfonyl Fluorides (Ar-SFs) is not interchangeable.

  • Aryl Sulfonyl Fluorides (e.g., AEBSF): Exhibit high hydrolytic stability, tunable reactivity via ring substitution, and are the gold standard for "proximity-enabled" covalent probes and chemical proteomics.

  • Alkyl/Benzyl Sulfonyl Fluorides (e.g., PMSF): Characterized by higher intrinsic reactivity and lower aqueous stability due to

    
    -proton acidity. They are best suited for rapid, bulk protein modification (e.g., protease inhibition) rather than precise chemoproteomic profiling.
    

Mechanistic Distinction: The Alpha-Proton Effect

The fundamental difference in performance stems from the presence or absence of protons on the carbon


 to the sulfonyl group.
Aryl Sulfonyl Fluorides (Direct Substitution)

Ar-SFs lack


-protons. Their reaction with protein nucleophiles (Tyr-OH, Lys-NH

, Ser-OH, His-Im) proceeds exclusively via a direct nucleophilic substitution at the sulfur(VI) center. This pathway is less sensitive to general base catalysis in the bulk solvent, allowing the probe to survive in aqueous buffers until it binds a specific protein pocket that activates the warhead.
Alkyl Sulfonyl Fluorides (The Sulfene Pathway)

Alk-SFs (including benzyl derivatives like PMSF) possess acidic


-protons. Under basic conditions (pH > 7.5) or in the presence of enzymatic active sites, they can undergo E1cB elimination to form a highly reactive sulfene intermediate . This intermediate is indiscriminate, leading to rapid hydrolysis or off-target labeling.

G cluster_0 Aryl-SF Mechanism (Stable) cluster_1 Alkyl-SF Mechanism (Unstable/Reactive) ArSF Aryl-SO2F TS [Pentacoordinate TS] ArSF->TS + Protein Protein Protein-Nu: Product1 Protein-SO2-Ar (Specific Labeling) TS->Product1 - F⁻ AlkSF R-CH2-SO2F (e.g., PMSF) Sulfene R-CH=SO2 (Sulfene Intermediate) AlkSF->Sulfene - HF (Elimination) Base Base (OH⁻) Hydrolysis R-CH2-SO3⁻ (Hydrolysis) Sulfene->Hydrolysis + H2O (Fast) Product2 Non-Specific Adducts Sulfene->Product2 + Protein (Promiscuous) caption Figure 1: Mechanistic divergence. Aryl-SFs follow direct substitution (blue), while Alkyl-SFs risk sulfene elimination (red).

Performance Comparison Matrix

The following data aggregates kinetic and stability profiles for representative compounds: AEBSF (Aryl) vs. PMSF (Benzyl/Alkyl).

FeatureAryl Sulfonyl Fluoride (e.g., AEBSF)Alkyl Sulfonyl Fluoride (e.g., PMSF)
Aqueous Stability (

)
High. Stable for hours/days at pH 7.0. Slight hydrolysis at pH 8-9.[1]Low.

min at pH 7.0;

min at pH 8.0.
Primary Targets Serine (proteases), Tyrosine, Lysine, Histidine.[2]Serine (active site), Cysteine (via sulfene).
Mechanism SuFEx (Substitution).[3][4]Substitution + Elimination/Addition.
Selectivity Tunable. Can be designed to target specific pockets (Chemical Probes).Broad. "Blunt instrument" for total activity inhibition.
Toxicity Lower toxicity (

mouse: ~2.8 g/kg).
Higher toxicity (

mouse: ~200 mg/kg).
Key Application Chemical Proteomics, Covalent Drugs, Long-term assays.Cell Lysis (Protease Inhibition), Acute inactivation.

Experimental Protocols

Protocol A: Rapid Protease Inhibition (Alkyl-SF)

Use Case: Preventing protein degradation during cell lysis. Reagent: PMSF (Phenylmethylsulfonyl fluoride).

  • Preparation: Dissolve PMSF in anhydrous isopropanol or ethanol to 100 mM (Stock). Note: PMSF is unstable in water; do not prepare aqueous stocks.

  • Lysis: Add stock to lysis buffer immediately prior to use to a final concentration of 1 mM.

  • Incubation: Process lysate immediately.

    • Why? The half-life is short. Adding it "fresh" ensures the concentration of active electrophile is sufficient to inhibit serine proteases before the probe hydrolyzes.

Protocol B: Targeted Covalent Labeling (Aryl-SF)

Use Case: Identifying a ligand binding site or developing a covalent inhibitor. Reagent: A custom Aryl-SF probe (e.g., a fluorophore-conjugated benzenesulfonyl fluoride).

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris if possible, though Ar-SFs are generally compatible.

  • Labeling Reaction:

    • Incubate protein (

      
      ) with Ar-SF probe (
      
      
      
      ) at 37°C.
    • Timepoints: 1h, 4h, 12h.

    • Why? Ar-SFs are "latent" electrophiles. They require the specific environment of a binding pocket (proximity effect) to accelerate the reaction. The high stability allows long incubation times without significant background hydrolysis.

  • Quenching: Stop reaction with 5x SDS-loading buffer (containing

    
    -mercaptoethanol) and boil for 5 min.
    
  • Analysis: SDS-PAGE followed by in-gel fluorescence or Mass Spectrometry (LC-MS/MS) to identify the modified residue (mass shift + probe MW - HF).

Strategic Decision Guide

When designing a chemical biology experiment, use the following logic flow to select the appropriate warhead.

DecisionTree Start Select Sulfonyl Fluoride Type Goal What is your primary goal? Start->Goal Inhibition Total Protease Inhibition (Cell Lysis) Goal->Inhibition Bulk Protection Discovery Target Identification / Covalent Probe Design Goal->Discovery Precision Labeling Duration Assay Duration? Inhibition->Duration SelectSuFEx Use Tunable Aryl-SF (SuFEx Chemistry) Discovery->SelectSuFEx Requires Stability Short Short (< 1 hour) Duration->Short Long Long (> 2 hours) Duration->Long SelectPMSF Use Alkyl-SF (PMSF) (Cheap, Fast, unstable) Short->SelectPMSF SelectAEBSF Use Aryl-SF (AEBSF) (Stable, Water Soluble) Long->SelectAEBSF caption Figure 2: Selection workflow for Alkyl vs. Aryl Sulfonyl Fluorides.

References

  • Gold Biotechnology. 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. GoldBio.[5] Link

  • MP Biomedicals. Technical Information: AEBSF Hydrochloride. MP Bio. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3][6] Chemical Science.[6][7] Link

  • Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4] Angewandte Chemie International Edition.[8] Link

  • BenchChem. Comparative Analysis of AEBSF's Impact on Different Cell Lines. BenchChem.[5] Link

Sources

Comparative

A Researcher's Guide to Isotopic Labeling Strategies for Validating 1-Methoxypropane-2-sulfonyl Fluoride Binding Sites

In the landscape of chemical biology and drug discovery, the identification and validation of protein targets for bioactive small molecules are paramount. Covalent probes, such as 1-Methoxypropane-2-sulfonyl fluoride (MO...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the identification and validation of protein targets for bioactive small molecules are paramount. Covalent probes, such as 1-Methoxypropane-2-sulfonyl fluoride (MOP-SF), offer a powerful approach to covalently modify and identify protein targets, potentially leading to the development of novel therapeutics. However, the confident identification of true binding sites from the complex cellular proteome requires rigorous validation strategies. This guide provides an in-depth comparison of isotopic labeling strategies coupled with mass spectrometry to robustly validate the binding sites of MOP-SF.

The Covalent Advantage and the Validation Imperative

MOP-SF belongs to the class of sulfonyl fluoride electrophiles, which are known to covalently react with nucleophilic residues on proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] This covalent and often irreversible interaction provides a stable marker for target identification. The core challenge lies in distinguishing specific, functionally relevant binding events from non-specific background interactions. Isotopic labeling in combination with quantitative proteomics has emerged as a gold standard for this purpose, enabling the precise differentiation of true targets from the vast excess of cellular proteins.[2]

This guide will dissect and compare three prominent isotopic labeling strategies:

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

  • Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

  • Tandem Mass Tags (TMT)

We will explore the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the most appropriate strategy for their experimental goals.

Mechanism of MOP-SF Covalent Modification

Before delving into the validation strategies, it is crucial to understand the mechanism of action of MOP-SF. The sulfonyl fluoride moiety is an electrophilic "warhead" that reacts with nucleophilic amino acid side chains on proteins. This reaction results in the formation of a stable sulfonylated adduct, covalently linking the MOP-SF probe to its target protein.

MOP_SF 1-Methoxypropane-2-sulfonyl fluoride (MOP-SF) Covalent_Complex Covalently Modified Protein MOP_SF->Covalent_Complex Covalent Bond Formation Protein Target Protein (with nucleophilic residue) Protein->Covalent_Complex Nucleophilic Attack cluster_0 Cell Culture cluster_1 Treatment Light_Culture Cells in 'Light' Medium (e.g., 12C6,14N2-Lys) Light_Treatment Treat with Vehicle (e.g., DMSO) Light_Culture->Light_Treatment Heavy_Culture Cells in 'Heavy' Medium (e.g., 13C6,15N2-Lys) Heavy_Treatment Treat with MOP-SF Heavy_Culture->Heavy_Treatment Mix_Lysates Mix Lysates 1:1 Light_Treatment->Mix_Lysates Heavy_Treatment->Mix_Lysates Protein_Extraction Protein Extraction and Digestion Mix_Lysates->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis (Heavy/Light Ratios) LC_MS->Data_Analysis

Caption: SILAC workflow for MOP-SF target validation.

Detailed Experimental Protocol for SILAC-based MOP-SF Target Validation
  • Cell Culture and Labeling:

    • Culture two populations of the desired cell line for at least five passages in SILAC-formulated DMEM or RPMI 1640 medium.

    • One population will be cultured in "light" medium containing normal L-lysine and L-arginine.

    • The second population will be cultured in "heavy" medium containing 13C6,15N2-L-lysine and 13C6-L-arginine.

    • Confirm >95% incorporation of the heavy amino acids by mass spectrometry analysis of a small cell sample.

  • MOP-SF Treatment:

    • Treat the "heavy" labeled cells with the desired concentration of MOP-SF for a specified time.

    • Treat the "light" labeled cells with an equivalent volume of vehicle (e.g., DMSO) as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells from both populations.

    • Combine the "heavy" and "light" cell pellets at a 1:1 ratio.

    • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Quantify the protein concentration using a BCA assay.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein lysate with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate the free thiols with iodoacetamide in the dark at room temperature for 20 minutes.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry:

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant.

    • Identify and quantify proteins based on their heavy/light ratios.

    • Proteins with a significantly high heavy/light ratio are considered potential targets of MOP-SF.

II. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that utilize isobaric tags to label peptides in vitro. [1]These tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for the relative quantification of peptides from different samples. The key advantage of these methods is their higher multiplexing capability compared to SILAC. [1]

Causality Behind Experimental Choices in iTRAQ/TMT for MOP-SF Target Validation

The experimental design for iTRAQ/TMT-based validation of MOP-SF targets involves treating separate cell populations with the probe or vehicle, followed by lysis, digestion, and labeling of the resulting peptides with different isobaric tags. By comparing the reporter ion intensities, one can identify peptides (and thus proteins) that are more abundant in the MOP-SF treated sample, indicating a direct binding event. A competition experiment can also be included where cells are pre-treated with a competitive inhibitor before adding MOP-SF to confirm the specificity of binding.

cluster_0 Sample Preparation Sample_1 Control Cells (Vehicle Treatment) Lysis_Digestion Cell Lysis and Protein Digestion Sample_1->Lysis_Digestion Sample_2 MOP-SF Treated Cells Sample_2->Lysis_Digestion Sample_3 Competitor + MOP-SF Treated Cells Sample_3->Lysis_Digestion Labeling Peptide Labeling with iTRAQ/TMT Reagents Lysis_Digestion->Labeling Mix_Samples Mix Labeled Samples Labeling->Mix_Samples LC_MS LC-MS/MS Analysis Mix_Samples->LC_MS Data_Analysis Data Analysis (Reporter Ion Intensities) LC_MS->Data_Analysis

Caption: iTRAQ/TMT workflow for MOP-SF target validation.

Detailed Experimental Protocol for iTRAQ/TMT-based MOP-SF Target Validation
  • Cell Treatment and Lysis:

    • Culture and treat separate populations of cells with vehicle, MOP-SF, and a potential competitor followed by MOP-SF.

    • Harvest and lyse the cells from each condition separately.

    • Quantify the protein concentration of each lysate.

  • Protein Digestion:

    • Take an equal amount of protein from each lysate.

    • Perform in-solution or in-gel digestion with trypsin as described in the SILAC protocol.

  • iTRAQ/TMT Labeling:

    • Label the resulting peptide digests from each condition with the appropriate iTRAQ or TMT reagent according to the manufacturer's protocol. For example:

      • Control peptides with TMT tag 126.

      • MOP-SF treated peptides with TMT tag 127N.

      • Competitor + MOP-SF treated peptides with TMT tag 127C.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples.

    • For complex proteomes, perform high-pH reversed-phase chromatography to fractionate the pooled peptides.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS using a method that includes a higher-energy collision dissociation (HCD) fragmentation step to generate the reporter ions.

  • Data Analysis:

    • Process the data using software such as Proteome Discoverer.

    • Identify and quantify proteins based on the relative intensities of the reporter ions.

    • Proteins that show increased abundance in the MOP-SF channel and where this increase is competed off by a known inhibitor are high-confidence targets.

III. Direct Validation with Isotopically Labeled MOP-SF

An alternative and highly specific strategy involves the synthesis of an isotopically labeled version of MOP-SF (e.g., with 13C or 2H). This "heavy" MOP-SF can be used in conjunction with "light" (unlabeled) MOP-SF in a competitive binding experiment, or the heavy probe can be used to directly identify the modified peptides in a complex mixture.

Causality Behind Experimental Choices in Labeled Probe Experiments

By using a heavy version of MOP-SF, the modified peptides will have a specific mass shift that can be readily identified by the mass spectrometer. This provides direct evidence of the covalent modification. A competitive experiment with an excess of unlabeled MOP-SF can further validate the specificity of the interaction.

Cell_Treatment Treat Cells with Isotopically Labeled MOP-SF Lysis_Digestion Cell Lysis and Protein Digestion Cell_Treatment->Lysis_Digestion Enrichment Optional: Enrichment of Labeled Peptides Lysis_Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Search for Peptides with Specific Mass Shift LC_MS->Data_Analysis

Caption: Workflow for using isotopically labeled MOP-SF.

Conceptual Protocol for Labeled MOP-SF
  • Synthesis of Labeled MOP-SF: Synthesize MOP-SF with stable isotopes (e.g., 13C, 2H) incorporated into its structure.

  • Cell Treatment: Treat cells with the heavy MOP-SF.

  • Sample Preparation: Lyse the cells and digest the proteins as previously described.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data for peptides with the specific mass shift corresponding to the heavy MOP-SF adduct. This can be done using specialized software or by setting a variable modification in standard proteomics search engines.

Concluding Remarks: A Multi-faceted Approach to Target Validation

The validation of covalent probe binding sites is a critical step in chemical biology and drug discovery. While this guide has focused on MOP-SF, the principles and protocols described are broadly applicable to other covalent inhibitors. For the most robust validation, a combination of these isotopic labeling strategies is often employed. For instance, a SILAC or TMT screen can be used for initial discovery of potential targets, followed by validation with a synthesized, isotopically labeled version of the probe. By carefully selecting and implementing these powerful quantitative proteomics workflows, researchers can confidently identify and validate the cellular targets of MOP-SF, paving the way for a deeper understanding of its biological activity and therapeutic potential.

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